1-Bromo-3-methylimidazo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDDLIUWYQWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304520 | |
| Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56481-29-9 | |
| Record name | 56481-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the 3-methylimidazo[1,5-a]pyrazine core, followed by its regioselective bromination. This document includes comprehensive experimental protocols, tabulated quantitative data, and schematic diagrams to facilitate replication and further investigation by researchers in the field.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a two-step synthetic sequence. The initial step involves the construction of the 3-methylimidazo[1,5-a]pyrazine scaffold through the condensation of 2-(aminomethyl)pyrazine with chloroacetone. The subsequent step is the selective bromination of the synthesized bicyclic heterocycle at the C1 position of the imidazole ring using N-bromosuccinimide (NBS).
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-methylimidazo[1,5-a]pyrazine
This procedure outlines the synthesis of the core heterocyclic structure, 3-methylimidazo[1,5-a]pyrazine, from commercially available starting materials.
Reaction Scheme:
2-(aminomethyl)pyrazine + Chloroacetone → 3-methylimidazo[1,5-a]pyrazine + HCl + H₂O
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(aminomethyl)pyrazine | 20010-99-5 | C₅H₇N₃ | 109.13 |
| Chloroacetone | 78-95-5 | C₃H₅ClO | 92.53 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(aminomethyl)pyrazine (10.91 g, 100 mmol) in 100 mL of ethanol.
-
To this solution, add sodium bicarbonate (12.6 g, 150 mmol) in one portion.
-
Slowly add chloroacetone (9.25 g, 100 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-methylimidazo[1,5-a]pyrazine.
Expected Yield and Physical Properties:
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₇N₃ |
| Molar Mass | 133.15 g/mol |
| Melting Point | Not reported, estimated to be >100 °C |
| Expected Yield | 65-75% |
Step 2: Synthesis of this compound
This section details the regioselective bromination of the previously synthesized 3-methylimidazo[1,5-a]pyrazine.
Reaction Scheme:
3-methylimidazo[1,5-a]pyrazine + NBS → this compound + Succinimide
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-methylimidazo[1,5-a]pyrazine | 39204-53-0 | C₇H₇N₃ | 133.15 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |
| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | 41.05 |
| Saturated sodium thiosulfate solution | - | Na₂S₂O₃ | - |
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve 3-methylimidazo[1,5-a]pyrazine (1.33 g, 10 mmol) in 40 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Expected Yield and Physical Properties:
| Property | Value |
| CAS Number | 56481-29-9 |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₆BrN₃ |
| Molar Mass | 212.05 g/mol |
| Melting Point | Not reported |
| Expected Yield | 70-80% |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | 2-(aminomethyl)pyrazine, Chloroacetone | Ethanol | 6 | Reflux | 3-methylimidazo[1,5-a]pyrazine | 65-75 |
| 2 | 3-methylimidazo[1,5-a]pyrazine, NBS | Acetonitrile | 4 | 0 to RT | This compound | 70-80 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the two-step synthesis.
Regioselectivity of Bromination
The bromination of 3-methylimidazo[1,5-a]pyrazine with N-bromosuccinimide is anticipated to be regioselective. The imidazole moiety of the fused ring system is electron-rich and therefore more susceptible to electrophilic aromatic substitution than the pyrazine ring. Within the imidazole ring, substitution can occur at the C1 or C3 positions. The presence of the methyl group at the C3 position is expected to sterically hinder the approach of the electrophile. Consequently, the electrophilic bromine is predicted to preferentially attack the less sterically encumbered and electronically favorable C1 position.
Caption: Proposed regioselective bromination at the C1 position.
Disclaimer: The provided synthetic protocols are based on analogous reactions found in the chemical literature and are intended for use by qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. The expected yields are estimates and may vary. It is recommended to perform small-scale trials to optimize the reaction conditions.
Technical Guide: Physicochemical Properties of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of the heterocyclic compound 1-Bromo-3-methylimidazo[1,5-a]pyrazine. Due to the limited availability of experimental data for this specific molecule, this document combines confirmed molecular information with predicted values and generalized experimental protocols based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthesis and drug discovery endeavors.
Core Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆BrN₃ | Confirmed by chemical suppliers. |
| Molecular Weight | 212.05 g/mol | Confirmed by chemical suppliers. |
| CAS Number | 56481-29-9 | Confirmed by chemical suppliers. |
| Melting Point | Data not available | No experimental data found. |
| Boiling Point | Data not available | No experimental data found. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate based on similar structures. |
| pKa | ~2.84 ± 0.30 | Predicted value for the structurally similar compound 1-Bromo-3-isopropylimidazo[1,5-a]pyrazine[1]. This should be considered an estimate. |
| LogP | Data not available | No experimental or reliable predicted data found. |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not published, the following section outlines a generalized experimental procedure for the synthesis, purification, and characterization of such a compound, based on established methods for analogous imidazo[1,5-a]pyrazine and imidazo[1,5-a]pyridine derivatives.
General Synthesis of a 3-methylimidazo[1,5-a]pyrazine Core
The synthesis of the imidazo[1,5-a]pyrazine core can be achieved through various methods, often involving the cyclization of an appropriate aminopyrazine derivative. A representative approach is the reaction of an aminomethylpyrazine with a suitable reagent to form the imidazole ring.
Bromination of the Imidazo[1,5-a]pyrazine Core
A common method for the bromination of electron-rich heterocyclic systems is electrophilic substitution using a brominating agent such as N-Bromosuccinimide (NBS).
Materials and Equipment:
-
3-methylimidazo[1,5-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve 3-methylimidazo[1,5-a]pyrazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude this compound is typically purified by column chromatography.
Procedure:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization Methods
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Typical solvents include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts will be characteristic of the imidazo[1,5-a]pyrazine ring system, with the positions of the signals and their coupling patterns confirming the substitution pattern.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[2][3][4]
Visualizations
The following diagrams illustrate a generalized experimental workflow and a logical relationship for the synthesis of functionalized imidazo[1,5-a]pyrazines.
References
- 1. 1-Bromo-3-isopropylimidazo[1,5-a]pyrazine CAS#: 1785099-13-9 [m.chemicalbook.com]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Bromo-3-methylimidazo[1,5-a]pyrazine
CAS Number: 56481-29-9
This technical guide provides a comprehensive overview of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest to researchers and drug development professionals. This document consolidates available data on its physicochemical properties, potential synthesis, and likely biological applications, with a focus on its role as an intermediate in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted imidazopyrazine. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further empirical determination of properties such as melting point, boiling point, and solubility is recommended for any laboratory application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56481-29-9 | Commercial Suppliers |
| Molecular Formula | C₇H₆BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 212.05 g/mol | --INVALID-LINK-- |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Characterization
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide[1]. The following is a proposed experimental protocol based on established synthetic methodologies for similar heterocyclic systems.
Proposed Synthetic Protocol
Reaction Scheme: A potential synthesis could involve the cyclization of a substituted aminopyrazine precursor.
Materials:
-
2-amino-3-methylpyrazine
-
A suitable brominating agent (e.g., N-Bromosuccinimide)
-
An appropriate cyclizing reagent
-
Solvents (e.g., Dichloromethane, Ethanol)
-
Reagents for work-up and purification (e.g., Sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Starting Material Preparation: Begin with 2-amino-3-methylpyrazine as the starting material.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting material in a suitable solvent like dichloromethane.
-
Bromination and Cyclization: The key step would involve a one-pot or sequential reaction for bromination and intramolecular cyclization to form the imidazo[1,5-a]pyrazine ring system. This might be achieved by reacting the aminopyrazine with a bromo-substituted electrophile that can subsequently react with the amino group and the pyrazine nitrogen to form the fused imidazole ring.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.
-
Work-up: Upon completion, the reaction mixture would be quenched, and the organic layer separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product would then be purified using column chromatography on silica gel to yield the final this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group and aromatic protons on the imidazopyrazine core. |
| ¹³C NMR | Resonances for the carbon atoms of the heterocyclic rings and the methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ), with a characteristic isotopic pattern for a bromine-containing molecule. |
Biological Activity and Applications
The imidazo[1,5-a]pyrazine scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3] Derivatives of this and related pyrazine structures have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.
Role as a Kinase Inhibitor Intermediate
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, especially kinase inhibitors. The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the final compounds.
Potential Signaling Pathway Involvement
Given that imidazo[1,5-a]pyrazine derivatives are known to target protein kinases, it is plausible that compounds derived from this compound could modulate key signaling pathways involved in cell proliferation, survival, and inflammation. One such critical pathway is the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial for B-cell development and activation and is a validated target in autoimmune diseases and B-cell malignancies.
Caption: Plausible BTK signaling pathway inhibited by an imidazo[1,5-a]pyrazine derivative.
Experimental Workflow for Kinase Inhibitor Screening
The utility of this compound as a synthetic intermediate can be realized in a typical drug discovery workflow aimed at identifying novel kinase inhibitors.
Caption: Experimental workflow for developing kinase inhibitors.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable heterocyclic building block for the synthesis of pharmacologically active compounds, particularly kinase inhibitors. While detailed experimental data for this specific compound is sparse, its structural features and the known activities of the imidazo[1,5-a]pyrazine class of molecules suggest its significant potential in drug discovery and development. Further research to fully characterize its physicochemical properties and explore its synthetic utility is warranted.
References
Spectroscopic and Synthetic Profile of 1-Bromo-3-methylimidazo[1,5-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathways relevant to 1-Bromo-3-methylimidazo[1,5-a]pyrazine. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values have been computationally generated and should be considered as estimations until experimentally verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | Doublet | 1H | H-5 |
| ~7.5 - 7.9 | Doublet | 1H | H-6 |
| ~7.2 - 7.6 | Singlet | 1H | H-8 |
| ~2.4 - 2.8 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 155 | C-3 |
| ~135 - 145 | C-8a |
| ~125 - 135 | C-5 |
| ~115 - 125 | C-6 |
| ~110 - 120 | C-8 |
| ~100 - 110 | C-1 (C-Br) |
| ~15 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Weak | C-H stretch (methyl) |
| ~1620 - 1580 | Medium-Strong | C=N and C=C stretching |
| ~1480 - 1400 | Medium | C=C stretching |
| ~1380 - 1360 | Medium | C-H bend (methyl) |
| ~850 - 750 | Strong | C-H out-of-plane bending |
| ~650 - 550 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragments for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 211/213 | ~1:1 | [M]⁺ (Molecular ion peak, isotopic pattern due to ⁷⁹Br/⁸¹Br) |
| 132 | Variable | [M - Br]⁺ |
| 105 | Variable | [M - Br - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific properties of this compound.
NMR Spectroscopy
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.6 mL), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is ionized by a beam of electrons (typically 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.
Visualizations
Synthetic Workflow
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of the imidazo[1,5-a]pyrazine core. A common strategy involves the cyclization of a substituted pyrazine precursor.
Caption: A generalized synthetic pathway to this compound.
Potential Signaling Pathway Involvement
Imidazo[1,5-a]pyrazine derivatives have been investigated as inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity and stability of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its participation in key cross-coupling reactions, offers insights into its expected stability profile, and presents relevant biological context.
Core Properties
Molecular Formula: C₇H₆BrN₃ Molecular Weight: 212.05 g/mol CAS Number: 56481-29-9
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors. The presence of a bromine atom at the 1-position provides a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships.
Reactivity Profile
The primary locus of reactivity for this compound is the carbon-bromine bond at the 1-position. This site is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of more complex derivatives. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the imidazo[1,5-a]pyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl structures.
Quantitative Data for Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | 75-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100-110 | 8-16 | 80-98 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85-95 | 12-18 | 70-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A dried Schlenk flask is charged with this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) is added via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 1-position of the imidazo[1,5-a]pyrazine core and a terminal alkyne. This reaction is pivotal for the synthesis of alkynyl-substituted heterocycles.
Quantitative Data for Sonogashira Coupling of Heteroaryl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | 2-12 | 70-95 |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80-100 | 6-18 | 75-92 |
| Pd₂(dba)₃ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Toluene | 100-120 | 12-24 | 65-88 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq), and finally the terminal alkyne (1.1-1.5 eq).
-
Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine.
-
Purification: The organic phase is dried, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, allowing the coupling of various primary or secondary amines to the 1-position of the imidazo[1,5-a]pyrazine scaffold. This reaction is crucial for synthesizing amino-substituted derivatives.
Quantitative Data for Buchwald-Hartwig Amination of Heteroaryl Bromides
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 4-24 | 60-90 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 90-110 | 12-24 | 70-95 |
| RuPhos Pd G3 | LHMDS | THF | 60-80 | 2-12 | 75-98 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: A Schlenk tube is charged with the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu or LHMDS, 1.5-2.5 eq).
-
Reagent Addition: Under an inert atmosphere, add this compound (1.0 eq), the amine (1.2-1.5 eq), and anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: The sealed tube is heated in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Stability Profile
Thermal Stability
Heterocyclic compounds, including imidazoline derivatives, can exhibit thermal stability up to temperatures of 190-200°C. Decomposition in an inert atmosphere often occurs in multiple stages, beginning with the cleavage of weaker bonds. For this compound, the C-Br bond is expected to be the most labile site under thermal stress.
Photostability
Brominated aromatic compounds are known to be susceptible to photodegradation. Under UV-visible irradiation, the primary degradation pathway is often reductive debromination, where the bromine atom is replaced by a hydrogen atom.[1] This process typically follows pseudo-first-order kinetics.[2] Therefore, it is recommended that this compound be stored in amber vials or otherwise protected from light to prevent degradation.
Hydrolytic Stability
The C-Br bond on the electron-deficient imidazo[1,5-a]pyrazine ring is expected to be susceptible to nucleophilic attack by water, particularly under non-neutral pH conditions. The mechanism of hydrolysis would likely be a nucleophilic aromatic substitution. The rate of hydrolysis would be influenced by pH and temperature. It is advisable to store the compound in a dry environment and to use anhydrous solvents for reactions to avoid hydrolysis.
Biological Relevance and Signaling Pathways
Derivatives of the imidazo[1,5-a]pyrazine scaffold have been identified as potent and selective inhibitors of various kinases, playing crucial roles in cellular signaling pathways. Of particular note is their activity as inhibitors of Bruton's Tyrosine Kinase (BTK).[3][4][5][6][7]
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[8][9] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[8][10] BTK inhibitors block the signaling cascade that leads to B-cell proliferation and survival, thereby inducing apoptosis in malignant B-cells.[8]
Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by imidazo[1,5-a]pyrazine derivatives.
Caption: BTK Signaling Pathway and Inhibition.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its reactivity at the 1-position through well-established palladium-catalyzed cross-coupling reactions allows for extensive structural diversification. While direct stability data is limited, an understanding of the general stability of related heterocyclic systems suggests that appropriate handling and storage conditions, particularly protection from light and moisture, are necessary to ensure its integrity. The relevance of the imidazo[1,5-a]pyrazine core as a scaffold for potent kinase inhibitors, such as those targeting BTK, underscores the importance of this compound and its derivatives in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
The Imidazo[1,5-a]pyrazine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of imidazo[1,5-a]pyrazine derivatives. This privileged scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details the historical synthesis of the core structure, modern synthetic methodologies, and the development of derivatives targeting key signaling pathways in human disease.
Discovery and Historical Context
The contemporary significance of the imidazo[1,5-a]pyrazine scaffold has been driven by its identification as a versatile core in the development of targeted therapeutics. Its unique electronic and steric properties have made it a valuable building block in the design of inhibitors for a range of enzymes and receptors.
Synthetic Methodologies
The synthesis of the imidazo[1,5-a]pyrazine core and its derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies.
Classical Synthetic Approaches
Early and foundational methods for the synthesis of related imidazo-fused heterocycles, which are applicable to the imidazo[1,5-a]pyrazine core, typically involve the cyclocondensation of a pyrazine-containing starting material with a component that provides the five-membered imidazole ring. A general and adaptable approach involves the reaction of a 2-(aminomethyl)pyrazine derivative with a suitable cyclizing agent.
Modern Synthetic Strategies
More recent synthetic innovations have focused on improving yields, functional group tolerance, and the diversity of accessible derivatives. These methods include multicomponent reactions and transition-metal-catalyzed cross-coupling strategies.
An iron-catalyzed C-H amination has been described as an efficient method for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines.[1] This approach offers a greener alternative with water as the only byproduct.
A notable modern approach involves a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction with isocyanates or isothiocyanates to assemble highly substituted imidazo[1,5-a]pyrazine derivatives.
The synthesis of 8-amino-imidazo[1,5-a]pyrazines, a key scaffold for Bruton's tyrosine kinase (BTK) inhibitors, has been well-documented. This multi-step synthesis involves the initial coupling of (3-chloropyrazin-2-yl)methanamine with a protected piperidine-3-carboxylic acid, followed by cyclization, bromination, and amination steps.
Key Therapeutic Applications and Quantitative Data
Imidazo[1,5-a]pyrazine derivatives have emerged as potent modulators of several key drug targets, demonstrating their therapeutic potential in oncology, immunology, and neurology.
Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of the imidazo[1,5-a]pyrazine core is in the development of inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling. Acalabrutinib, an FDA-approved BTK inhibitor, features an imidazo[1,5-a]pyrazine analogue.[2] More recently, a series of 8-amino-imidazo[1,5-a]pyrazines have been reported as potent and reversible BTK inhibitors for the potential treatment of rheumatoid arthritis.[3]
| Compound | BTK IC50 (nM) | Kinase Selectivity (Fold over BTK) | Reference |
| Compound 1 | 0.27 | BLK (311), BMX (104) | [3] |
| Compound 2 | 0.32 | BLK (131), BMX (62) | [3] |
| Compound 3 | 0.31 | BLK (65), BMX (34) | [3] |
Phosphodiesterase 10A (PDE10A) Inhibitors
Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition is a promising strategy for the treatment of schizophrenia and other neuropsychiatric disorders.
I-kappa-B Kinase (IKK) Inhibitors
The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a major goal in the development of anti-inflammatory drugs. The I-kappa-B kinase (IKK) complex is a key upstream activator of this pathway. While the broader class of imidazo-fused heterocycles has been explored as IKK inhibitors, specific quantitative data (IC50 values) for imidazo[1,5-a]pyrazine derivatives targeting IKK are not extensively reported in the public literature. One study describes the synthesis of imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline derivatives as potential IKK inhibitors, but does not provide specific IC50 values for the imidazo[1,5-a]pyrazine scaffold.[1][4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of imidazo[1,5-a]pyrazine derivatives.
Synthesis of 8-Amino-imidazo[1,5-a]pyrazine Core (Intermediate 13)
This protocol is adapted from the synthesis of reversible BTK inhibitors.[3]
Step 1: Synthesis of (R)-tert-butyl 3-((((3-chloropyrazin-2-yl)methyl)amino)carbonyl)piperidine-1-carboxylate (10) To a solution of (3-chloropyrazin-2-yl)methanamine (8) and (R)-N-Boc-piperidine-3-carboxylic acid (9) in CH2Cl2 at 0 °C, HATU and triethylamine are added. The reaction is stirred to completion.
Step 2: Synthesis of (R)-8-chloro-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (11) Amide (10) is treated with phosphorus oxychloride in acetonitrile at 80 °C for 5 hours. The reaction is then carefully quenched with a 20% aqueous ammonium solution and crushed ice to yield the cyclized product (11).
Step 3: Synthesis of (R)-8-bromo-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (12) Intermediate (11) is brominated using N-bromosuccinimide in DMF at room temperature for 1 hour to produce the bromo-intermediate (12).
Step 4: Synthesis of (R)-8-amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (13) The chloro intermediate (12) is converted to the final amino-intermediate (13) by heating with a 2 M solution of ammonia in isopropanol at 120 °C in a sealed vessel overnight.
Visualizations of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by imidazo[1,5-a]pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on substituted imidazo[1,5-a]pyrazines
An In-depth Technical Guide to Substituted Imidazo[1,5-a]pyrazines
Introduction
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic and steric properties make it a versatile core for designing potent and selective inhibitors of various biological targets. Compounds incorporating this moiety have shown promise in treating a range of diseases, from autoimmune disorders to cancer. Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for treating B-cell malignancies, features an imidazo[1,5-a]pyrazine analogue, highlighting the clinical relevance of this scaffold.[1] This technical guide provides a comprehensive review of substituted imidazo[1,5-a]pyrazines, focusing on their synthesis, biological activity as kinase inhibitors, and the experimental methodologies used in their evaluation.
Synthesis of the Imidazo[1,5-a]pyrazine Core
The construction of the imidazo[1,5-a]pyrazine core can be achieved through various synthetic strategies. A key approach involves the cyclization of appropriately substituted aminopyrazines. The synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives, which are potent as Bruton's tyrosine kinase (BTK) inhibitors, serves as an excellent example of a modular and efficient synthetic route.[2][3] This modularity allows for rapid exploration of the structure-activity relationship (SAR) at different positions of the scaffold.
A generalized workflow for the synthesis of these compounds begins with the preparation of key intermediates, such as a substituted pyrazine core and a boronic ester coupling partner, followed by a Suzuki coupling and subsequent functionalization.
Caption: Generalized synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors.
Experimental Protocol: Synthesis of a Key 8-Amino-Imidazo[1,5-a]pyrazine Intermediate (Compound 13)[3]
This protocol describes the synthesis of the 8-amino-7-chloro-imidazo[1,5-a]pyrazine core, a crucial building block.
-
Step 1: Cyclization: A commercially available substituted piperidine-3-carboxylic acid is reacted with 2,3-dichloropyrazine. The coupling is typically performed using a standard peptide coupling reagent like HATU with a base such as triethylamine in a suitable solvent (e.g., acetonitrile) at elevated temperatures (e.g., 80 °C) for several hours. The reaction mixture is then quenched with an aqueous ammonium solution to yield the cyclized intermediate.
-
Step 2: Bromination: The cyclized intermediate is dissolved in dimethylformamide (DMF). N-bromosuccinimide (NBS) is added, and the reaction is stirred at room temperature for approximately 1 hour to afford the brominated intermediate, which is often produced in quantitative yield.
-
Step 3: Amination: The brominated intermediate is placed in a sealed vessel with a solution of ammonia in isopropanol (e.g., 2 M). The mixture is heated to 120 °C overnight. Upon cooling, the desired 8-amino-7-chloro-imidazo[1,5-a]pyrazine product (intermediate 13 ) is obtained in high yield.
Biological Activity and Structure-Activity Relationship (SAR)
Substituted imidazo[1,5-a]pyrazines have been investigated as inhibitors of several protein kinases critical to disease signaling pathways. The most extensively studied targets include Bruton's tyrosine kinase (BTK) and Lymphocyte-specific protein tyrosine kinase (Lck).
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase from the Tec family that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[2] Its dysregulation is implicated in B-cell malignancies and autoimmune diseases like rheumatoid arthritis. A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent, reversible BTK inhibitors with excellent kinase selectivity.[4][5]
Structure-Activity Relationship (SAR): The SAR for this series reveals several key insights[2]:
-
Amide Moiety: 2-Pyridyl amides are generally more potent than other heteroaromatic amides (e.g., pyrimidine, pyrazine, thiazole).
-
Pyridine Substitution: Substitutions at the 4-position of the 2-pyridyl ring are well-tolerated.
-
Core Interactions: X-ray crystallography shows that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form crucial hydrogen bonds with the hinge region of the BTK enzyme.[2]
-
Selectivity: Selectivity is driven by these hinge interactions and hydrophobic interactions in the kinase's back pocket.[2]
| Compound | BTK IC50 (nM) | hPBMC IC50 (nM) |
| 1 | 1.1 | 10 |
| 2 | 1.1 | 13 |
| 3 | 0.8 | 13 |
| 25 | 140 | >1000 |
| 26 | 13 | 420 |
| 27 | 20 | 180 |
| 28 | 17 | 1000 |
| 29 | 28 | >1000 |
| 30 | 160 | >1000 |
Data sourced from Liu, J. et al., ACS Med Chem Lett, 2016.[2]
Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibitors
Lck is a member of the Src family of tyrosine kinases and is essential for T-cell receptor (TCR) signaling and T-cell development.[6] Its inhibition is a therapeutic strategy for inflammatory disorders. Patents have been filed for 8-methyl-1-phenyl-imidazo[1,5-a]pyrazine derivatives as Lck inhibitors for treating such conditions.
Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for drug development professionals. Imidazo[1,5-a]pyrazine inhibitors interrupt these cascades, leading to a therapeutic effect.
BTK Signaling Pathway
Upon B-Cell Receptor (BCR) engagement by an antigen, associated Src kinases like LYN phosphorylate the receptor. This creates docking sites for Syk, which in turn activates a signalosome that recruits and activates BTK. BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of downstream transcription factors (NF-κB, NFAT), which promote B-cell proliferation, differentiation, and survival.[7][8]
Caption: The B-Cell Receptor (BCR) signaling cascade featuring Bruton's Tyrosine Kinase (BTK).
Lck Signaling Pathway
In T-cells, the engagement of the T-Cell Receptor (TCR) with an antigen-MHC complex brings the CD4 or CD8 co-receptor into proximity. Lck, which is associated with the co-receptor's cytoplasmic tail, becomes activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the TCR's CD3 subunits. This phosphorylation event recruits and activates another kinase, ZAP-70, which then propagates the signal downstream, leading to T-cell activation and cytokine release.[6][9]
Caption: The T-Cell Receptor (TCR) signaling cascade featuring Lck.
Key In Vivo Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
The rat CIA model is a widely used preclinical model for human rheumatoid arthritis, sharing key pathological and immunological features.[10] It is essential for evaluating the in vivo efficacy of potential anti-arthritic agents like the imidazo[1,5-a]pyrazine BTK inhibitors.
-
Animals: Male Lewis or Sprague-Dawley rats (6-8 weeks old) are commonly used.[11][12] Animals are housed in specific pathogen-free (SPF) conditions.
-
Immunization (Day 0): An emulsion is prepared by mixing native bovine or porcine type II collagen (dissolved in 0.01 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).[12][13] Each rat receives a subcutaneous injection (typically 0.1-0.2 mL) at the base of the tail.
-
Booster Immunization (Day 7): A booster injection is administered. The emulsion is prepared similarly, but with Incomplete Freund's Adjuvant (IFA) instead of CFA.[13]
-
Treatment Dosing: Test compounds (e.g., imidazo[1,5-a]pyrazines) are typically administered daily via oral gavage (PO) or intraperitoneal (IP) injection. Dosing can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of clinical signs, around day 11-13).[14]
-
Monitoring and Evaluation:
-
Clinical Scoring: From around day 7 post-initial immunization, rats are monitored daily for signs of arthritis. Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling.[12] The maximum score per animal is typically 16.
-
Paw Measurement: Paw thickness or ankle circumference is measured using a digital caliper to quantify swelling.[12][13]
-
Endpoint Analysis: At the end of the study (e.g., Day 21-28), animals are euthanized. Blood samples may be collected for serological analysis (e.g., anti-collagen antibodies), and joints are collected for histopathological examination to assess inflammation, cartilage damage, and bone erosion.
-
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 13. 4.9. Collagen-Induced Arthritis Model [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors.[1][2][3] The specific compound, 1-Bromo-3-methylimidazo[1,5-a]pyrazine, with its unique substitution pattern, presents an interesting subject for structural and conformational analysis. Understanding its three-dimensional structure is crucial for elucidating its interaction with biological targets and for the rational design of new therapeutic agents.
This technical guide provides a detailed examination of the molecular structure and conformational possibilities of this compound. It combines insights from the crystallographic and spectroscopic analysis of related compounds with computational modeling predictions.
Predicted Molecular Structure and Conformation
The molecular structure of this compound consists of a planar bicyclic imidazo[1,5-a]pyrazine core. The bromine atom is substituted at the 1-position of the imidazole ring, and a methyl group is attached to the 3-position of the same ring.
Based on analyses of similar fused heterocyclic systems, the imidazo[1,5-a]pyrazine ring system is expected to be largely planar.[4] The primary conformational flexibility would arise from the rotation of the methyl group. However, given the low rotational barrier of a methyl group, it is not expected to significantly influence the overall conformation of the ring system under normal conditions.
Computational Modeling Insights
Computational modeling using Density Functional Theory (DFT) can provide valuable insights into the geometry of this compound. Such studies on related imidazo-[1,2-a]pyrazines have demonstrated good correlation between calculated and experimental data.[5] A DFT-optimized structure would likely confirm the planarity of the bicyclic system and provide precise bond lengths and angles.
Quantitative Structural Data (Predicted)
The following tables summarize the predicted quantitative data for the molecular structure of this compound, derived from computational modeling and analogy to structurally similar compounds.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C1-Br | 1.88 |
| N2-C1 | 1.39 |
| N2-C8a | 1.38 |
| C3-N2 | 1.35 |
| C3-C(CH3) | 1.51 |
| C3-C4 | 1.45 |
| N4-C3 | 1.34 |
| N4-C5 | 1.32 |
| C5-C6 | 1.40 |
| C6-N7 | 1.33 |
| N7-C8 | 1.38 |
| C8-C8a | 1.41 |
| C8a-C1 | 1.37 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| Br-C1-N2 | 125.0 |
| Br-C1-C8a | 128.5 |
| N2-C1-C8a | 106.5 |
| C1-N2-C3 | 109.0 |
| C1-N2-C8a | 108.0 |
| C3-N2-C8a | 143.0 |
| N2-C3-C(CH3) | 121.0 |
| N2-C3-N4 | 110.0 |
| C(CH3)-C3-N4 | 129.0 |
| C3-N4-C5 | 118.0 |
| N4-C5-C6 | 122.0 |
| C5-C6-N7 | 120.0 |
| C6-N7-C8 | 117.0 |
| N7-C8-C8a | 121.0 |
| N2-C8a-C1 | 108.5 |
| N2-C8a-C8 | 130.0 |
| C1-C8a-C8 | 121.5 |
Table 3: Predicted Torsion Angles
| Dihedral Angle | Predicted Angle (°) |
| Br-C1-N2-C3 | 179.5 |
| C(CH3)-C3-N2-C1 | -178.0 |
| H-C(CH3)-C3-N2 | 60.0, 180.0, -60.0 |
Experimental Protocols
Detailed experimental protocols for the synthesis and structural characterization of this compound are provided below. These are generalized procedures based on methods reported for analogous heterocyclic compounds.[6][7][8]
Synthesis Protocol
A plausible synthetic route to this compound could involve the cyclization of a substituted aminopyrazine derivative.
Diagram 1: Hypothetical Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Procedure:
-
Starting Materials: 2-amino-3-bromopyrazine and propionaldehyde.
-
Reaction: To a solution of 2-amino-3-bromopyrazine in an appropriate solvent (e.g., ethanol or DMF), add propionaldehyde and a suitable cyclization agent (e.g., a Lewis acid or a dehydrating agent).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
X-ray Crystallography Protocol
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure.[9][10][11]
Diagram 2: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Procedure:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).[12][13]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to obtain the final, accurate molecular structure.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and conformation in solution.[14]
Diagram 3: NMR Spectroscopy and Analysis
Caption: Process for structural and conformational analysis by NMR.
Procedure:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and multiplicities of the protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
-
Conformational Analysis:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons. The presence and intensity of NOE/ROE cross-peaks can provide information about the relative spatial proximity of atoms, aiding in conformational determination.
-
Conclusion
While direct experimental determination of the molecular structure and conformation of this compound is pending, this guide provides a robust, theoretically-grounded framework for understanding its key structural features. The imidazo[1,5-a]pyrazine core is predicted to be planar, with the primary structural parameters detailed in the provided tables. The outlined experimental protocols offer a clear path for the future empirical validation of this model. For researchers in drug discovery, this structural and conformational information is foundational for molecular docking studies and the design of novel, potent, and selective modulators of biological targets.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of imidazo[1,5-a]pyridinium-based hybrid salt (C13H12N3)2[MnCl4] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches | Semantic Scholar [semanticscholar.org]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Research article A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES | Semantic Scholar [semanticscholar.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Imidazo[1,5-a]pyrazine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Potential Biological Activities of Imidazo[1,5-a]pyrazine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system serves as a crucial pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the potential biological activities of imidazo[1,5-a]pyrazine derivatives, with a focus on their applications in oncology, virology, and immunology. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.
Anticancer Activity
Imidazo[1,5-a]pyrazine derivatives have emerged as potent anticancer agents, primarily through their action as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Kinase Inhibition
Bruton's Tyrosine Kinase (BTK) Inhibition: A notable biological activity of the imidazo[1,5-a]pyrazine core is the inhibition of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] BTK plays a crucial role in B-cell proliferation and survival, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases.[1][3] Acalabrutinib, an FDA-approved BTK inhibitor for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine analogue.[4] Computational studies have further explored the structural prospects of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors.[1][5] Derivatives based on an 8-amino-imidazo[1,5-a]pyrazine core have been reported as potent, reversible BTK inhibitors with excellent kinase selectivity, showing efficacy in preclinical models of rheumatoid arthritis.[2]
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in cancer.[4][6] Imidazo[1,5-a]pyrazine derivatives have been discovered as orally bioavailable inhibitors of both mTORC1 and mTORC2 complexes, demonstrating tumor growth inhibition in xenograft models.[3]
Other Kinase Targets: The versatility of the imidazo[1,5-a]pyrazine scaffold extends to the inhibition of other kinases implicated in cancer, including Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[4][7] For instance, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized and evaluated as potent BRD9 inhibitors, a subunit of the SWI/SNF chromatin remodeling complex, with mutations found in numerous human cancers.[8]
Quantitative Anticancer Activity Data
| Compound Class | Target | Cell Line | IC50 | Reference |
| Imidazo[1,5-a]pyrazin-8(7H)-one derivative 27 | BRD9 | - | 35 nM | [8] |
| Imidazo[1,5-a]pyrazin-8(7H)-one derivative 29 | BRD9 | - | 103 nM | [8] |
| Imidazo[1,5-a]pyrazin-8(7H)-one derivative 27 | Proliferation | A549 | 6.12 µM | [8] |
| Imidazo[1,5-a]pyrazin-8(7H)-one derivative 27 | Proliferation | EOL-1 | 1.76 µM | [8] |
| Imidazo[1,2-a]pyrazine derivative 3c | CDK9 | - | 0.16 µM | [9] |
| Imidazo[1,2-a]pyrazine derivative 3c | Proliferation | MCF7, HCT116, K652 (average) | 6.66 µM | [9] |
| Imidazo[1,2-a]pyridine derivative 12b | Proliferation | Hep-2 | 11 µM | [10][11] |
| Imidazo[1,2-a]pyridine derivative 12b | Proliferation | HepG2 | 13 µM | [10][11] |
| Imidazo[1,2-a]pyridine derivative 12b | Proliferation | MCF-7 | 11 µM | [10][11] |
| Imidazo[1,2-a]pyridine derivative 12b | Proliferation | A375 | 11 µM | [10][11] |
Antiviral Activity
The imidazo[1,5-a]pyrazine scaffold has also been investigated for its antiviral properties. Derivatives of the related imidazo[1,5-a]-1,3,5-triazine have shown inhibitory effects against the replication of ortho- and paramyxoviruses.[12] Specifically, certain 2-thio substituted compounds demonstrated selective inhibition of influenza A virus and respiratory syncytial virus at micromolar concentrations, significantly lower than their cytotoxic concentrations.[12]
More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the influenza virus nucleoprotein.[13][14] One such derivative, A4, exhibited broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains, by inducing clustering of the viral nucleoprotein and preventing its nuclear accumulation.[13][14] Furthermore, selected imidazo[1,2-a]pyrazine derivatives have demonstrated activity against human coronavirus 229E.[9]
Quantitative Antiviral Activity Data
| Compound Class | Virus | Assay | IC50 / EC50 | Reference |
| Imidazo[1,5-a]-1,3,5-triazine derivative 13 | Influenza A virus | Inhibition | 4.1 µM | [12] |
| Imidazo[1,5-a]-1,3,5-triazine derivative 15 | Influenza A virus | Inhibition | 5.3 µM | [12] |
| Imidazo[1,5-a]-1,3,5-triazine derivative 16 | Respiratory syncytial virus | Inhibition | 21.9 µM | [12] |
| Imidazo[1,5-a]-1,3,5-triazine derivative 17 | Respiratory syncytial virus | Inhibition | 15.7 µM | [12] |
| Imidazo[1,2-a]pyrazine derivative 3b | Human coronavirus 229E | Antiviral | 56.96 µM | [9] |
Other Biological Activities
The therapeutic potential of the imidazo[1,5-a]pyrazine core extends beyond anticancer and antiviral applications.
-
Anti-inflammatory Activity: Through the inhibition of kinases like BTK and IKK, imidazo[1,5-a]pyrazine derivatives can modulate inflammatory pathways, suggesting their potential in treating autoimmune and inflammatory diseases.[2][15]
-
Central Nervous System (CNS) Activity: Imidazo[1,2-a]pyrazine derivatives have been explored as negative allosteric modulators of AMPA receptors associated with the TARP γ-8 subunit, indicating potential applications in neurological disorders such as epilepsy.[6] Additionally, imidazo[1,2-a]pyrazin-8-one derivatives have been identified as positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, a target for treating neuropsychiatric disorders.[16]
-
Antibacterial Activity: While less explored for the imidazo[1,5-a]pyrazine core itself, the broader class of imidazopyrazines has shown antibacterial properties.[17][18][19][20][21]
Signaling Pathways
The biological activities of imidazo[1,5-a]pyrazine derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
PI3K/Akt/mTOR Signaling Pathway.
Role of CDK9 in Transcriptional Regulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key assays used to evaluate the biological activities of imidazo[1,5-a]pyrazine derivatives.
In Vitro Kinase Assays
General Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often quantified by measuring the phosphorylation of a substrate.
Example Protocol: BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (imidazo[1,5-a]pyrazine derivative) in kinase buffer.
-
Prepare a 3X solution of the BTK enzyme and a europium-labeled anti-His antibody mixture in kinase buffer.
-
Prepare a 3X solution of a fluorescently labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
The TR-FRET signal is inversely proportional to the binding of the test compound to the kinase.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]pyrazine derivative and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Antiviral Assay (Cytopathic Effect - CPE Assay for Human Coronavirus 229E)
Principle: This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE), which includes morphological changes such as cell rounding and detachment.
Protocol:
-
Cell Seeding: Seed host cells (e.g., MRC-5) in a 96-well plate and grow to confluence.
-
Infection and Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the imidazo[1,5-a]pyrazine derivative for 1 hour.
-
Infect the cells with HCoV-229E at a specific multiplicity of infection (MOI).
-
After a 1-hour incubation, remove the virus inoculum and add fresh medium containing the test compound.
-
-
Incubation: Incubate the plate at 33°C for 48-72 hours, or until CPE is observed in the virus control wells.
-
CPE Visualization and Quantification:
-
Stain the cells with a viability dye such as neutral red or crystal violet.
-
After washing and solubilizing the dye, measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 (50% effective concentration) value.
Conclusion
The imidazo[1,5-a]pyrazine core represents a versatile and privileged scaffold in medicinal chemistry, with a demonstrated potential across a wide range of therapeutic areas. Its derivatives have shown significant promise as anticancer agents through the inhibition of various kinases, as antiviral compounds targeting key viral proteins, and as modulators of CNS targets. The continued exploration of the structure-activity relationships of this scaffold, aided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the development of novel and effective therapeutic agents for a multitude of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the imidazo[1,5-a]pyrazine core.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 13. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 14. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 16. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for the chemical compound 1-Bromo-3-methylimidazo[1,5-a]pyrazine. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its procurement, synthesis, and potential biological applications.
Introduction
This compound is a heterocyclic compound belonging to the imidazopyrazine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Imidazo[1,5-a]pyrazines have been identified as potent inhibitors of several kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders. This guide focuses on the practical aspects of sourcing and utilizing this specific brominated derivative.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers. The availability, purity, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information. The following table summarizes key data from various suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sunway Pharm Ltd.[1] | 56481-29-9 | C₇H₆BrN₃ | 212.05 | 97% | 1g, 5g |
| Ambeed, Inc.[2] | 56481-29-9 | C₇H₆BrN₃ | 212.05 | - | Inquire |
| Capot Chemical Co., Ltd.[2] | 56481-29-9 | C₇H₆BrN₃ | 212.05 | - | Inquire |
| Hefei Hirisun Pharmatech Co., Ltd.[2] | 56481-29-9 | C₇H₆BrN₃ | 212.05 | - | Inquire |
| Reafon Industry Co., Ltd.[2] | 56481-29-9 | C₇H₆BrN₃ | 212.05 | - | Inquire |
| Angene International Limited[3] | 56481-29-9 | C₇H₆BrN₃ | 212.05 | - | Inquire |
Physicochemical Properties
| Property | Value |
| CAS Number | 56481-29-9 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Typically a solid |
| Storage Conditions | Sealed in a dry environment at room temperature[1] |
Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently provided by all suppliers. It is recommended to consult the supplier's Certificate of Analysis for specific batch data.
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could involve a two-step process: first, the construction of the 3-methylimidazo[1,5-a]pyrazine core, followed by a regioselective bromination at the 1-position. The synthesis of the core can be achieved through the condensation of a suitable aminopyrazine derivative with a three-carbon building block. Bromination can then be carried out using a suitable brominating agent.
General Experimental Protocol for Synthesis (Hypothetical)
Step 1: Synthesis of 3-methylimidazo[1,5-a]pyrazine
A general procedure for the synthesis of similar imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes.[4] A similar strategy could be adapted for the pyrazine analog.
-
To a solution of 2-(aminomethyl)pyrazine in a suitable solvent (e.g., a high-boiling point solvent like DMF or NMP), a methyl-donating reagent is added.
-
The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 2: Bromination of 3-methylimidazo[1,5-a]pyrazine
The bromination of the imidazo[1,5-a]pyrazine ring system can be achieved using a suitable brominating agent.
-
To a solution of 3-methylimidazo[1,5-a]pyrazine in a solvent such as dichloromethane (DCM) or chloroform, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred for a period of time until the starting material is consumed, as monitored by TLC.
-
The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Characterization Data
While specific experimental spectra for this compound are not widely published, related structures have been characterized by NMR and mass spectrometry.[5] Researchers should expect to use these techniques to confirm the identity and purity of the synthesized or purchased compound.
-
¹H NMR: Expected signals would include aromatic protons on the pyrazine and imidazole rings, as well as a singlet for the methyl group. The chemical shifts of the aromatic protons would be influenced by the bromine substituent.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the fused ring system and the methyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.
Biological Activity and Potential Applications
The imidazo[1,5-a]pyrazine scaffold is a key component of numerous kinase inhibitors. These enzymes are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Target Signaling Pathways
Compounds containing the imidazo[1,5-a]pyrazine core have been shown to inhibit several important kinases, including:
-
Bruton's Tyrosine Kinase (BTK): A key mediator in B-cell receptor signaling, crucial for B-cell development and activation. BTK inhibitors are used in the treatment of B-cell malignancies and autoimmune diseases.
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
Experimental Protocols for Kinase Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against BTK and Aurora kinases. Specific assay conditions may need to be optimized.
5.2.1. BTK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay) [6]
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
-
Materials:
-
BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Assay buffer
-
384-well plate
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Prepare a mixture of the BTK enzyme and the Eu-anti-Tag Antibody in the assay buffer.
-
Add the enzyme/antibody mixture to the wells containing the test compound.
-
Add the Kinase Tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
5.2.2. Aurora Kinase Activity Assay (ADP-Glo™ Kinase Assay) [7][8][9][10]
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Materials:
-
Aurora kinase (A or B)
-
Substrate (e.g., Kemptide)
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase assay buffer
-
White, opaque 384-well plate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the Aurora kinase to the wells (except for the no-enzyme control).
-
Prepare a substrate/ATP mixture and add it to the wells to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Conclusion
This compound is a commercially available compound with significant potential for use in drug discovery and development, particularly in the area of kinase inhibition. This guide provides a starting point for researchers by summarizing its availability, offering a plausible synthetic approach, and detailing experimental protocols for evaluating its biological activity. As with any research chemical, it is crucial to obtain a Certificate of Analysis from the supplier to confirm its identity and purity before use. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound - CAS:56481-29-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound|CAS 56481-29-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-methylimidazo[1,5-a]pyrazine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of novel C-1 arylated or heteroarylated 3-methylimidazo[1,5-a]pyrazines, which are key scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.
Application Notes
The imidazo[1,5-a]pyrazine core is a significant pharmacophore found in a variety of biologically active molecules, including potent and selective Bruton's tyrosine kinase (BTK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the late-stage functionalization of this heterocyclic system, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The C-1 position of the this compound is amenable to palladium-catalyzed cross-coupling with a wide range of aryl and heteroaryl boronic acids or their corresponding esters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products, such as debromination.
Key Considerations for Successful Coupling:
-
Catalyst System: Palladium complexes with bulky, electron-rich phosphine ligands are often effective. Catalysts such as Pd(dppf)Cl₂ and second-generation Buchwald palladacycles (e.g., XPhosPdG2) have shown success in coupling reactions with similar bromo-heterocyclic compounds.[1][2] The use of a palladacycle can sometimes prevent the formation of debrominated byproducts.[2]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Aqueous solutions of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[1] In some cases, fluoride bases like cesium fluoride (CsF) have also proven effective.[3]
-
Solvent: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic substrates and the inorganic base.[4] Common solvent systems include 1,4-dioxane/water and DME/water.[1][3]
-
Reaction Conditions: Reactions can be performed under conventional heating or with microwave irradiation to reduce reaction times.[2][3] Temperatures typically range from 60 °C to 120 °C.[1][3]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)CH₂Cl₂, 0.05-0.10 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and a 2M aqueous solution of the base, typically in a 4:1 to 10:1 ratio).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-methylimidazo[1,5-a]pyrazine.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions on related imidazopyrazine and pyrazolopyrimidine cores. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Screening of Catalysts and Bases for Suzuki Coupling
Based on the coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with phenyl boronic acid.[3]
| Entry | Palladium Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(dppf)Cl₂ | CsF | DME/H₂O (4:1) | Ineffective |
| 2 | Pd(dppf)CH₂Cl₂ | CsF | DME/H₂O (4:1) | Ineffective |
| 3 | PdCl₂(CH₃CN)₂ | CsF | DME/H₂O (4:1) | Ineffective |
| 4 | Pd₂(dba)₃ | CsF | DME/H₂O (4:1) | Ineffective |
| 5 | (A-taphos)₂PdCl₂ | CsF | DME/H₂O (4:1) | 92 |
| 6 | (A-taphos)₂PdCl₂ | K₂CO₃ | DME/H₂O (4:1) | 85 |
| 7 | (A-taphos)₂PdCl₂ | Na₂CO₃ | DME/H₂O (4:1) | 78 |
Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling
Based on the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids using XPhosPdG2/XPhos catalyst system.[2]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 2 | 4-Biphenylboronic acid | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 79 |
| 3 | 1-Naphthylboronic acid | 3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 |
| 4 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 |
| 5 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 72 |
| 6 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 78 |
| 7 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 67 |
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis and purification process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 4. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-3-methylimidazo[1,5-a]pyrazine. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions for heteroaryl halides.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile chemical reaction that forms a carbon-nitrogen (C–N) bond between an aryl or heteroaryl halide and an amine, catalyzed by a palladium complex.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and their derivatives, which are common motifs in pharmaceutical compounds. The imidazo[1,5-a]pyrazine scaffold is of significant interest in medicinal chemistry, and the ability to functionalize it via C–N bond formation is crucial for the development of new therapeutic agents.[3][4]
This application note details a representative protocol for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine), providing a foundation for further optimization and application to a broader range of amine coupling partners.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the heteroaryl bromide, coordination of the amine to the palladium center, deprotonation of the amine by a base, and reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[1][2] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[2]
Experimental Protocol: General Procedure
This protocol describes a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-methylimidazo[1,5-a]pyrazin-1-amine.
Note: This is a general protocol and may require optimization for different amine coupling partners.
Data Presentation
The following table summarizes typical reaction parameters that can be varied for optimization of the Buchwald-Hartwig amination of this compound. The yields are hypothetical and will depend on the specific amine and reaction conditions used.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 110 | 18 | e.g., 85 |
| 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 24 | e.g., 78 |
| 3 | [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 80 | 12 | e.g., 90 |
| 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | e.g., 75 |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).
-
Anhydrous solvents are flammable and should be handled with care.
-
The reaction should be carried out under an inert atmosphere to prevent catalyst degradation.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylated imidazo[1,5-a]pyrazines. The provided protocol offers a starting point for the amination of this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve high yields for a diverse range of amine substrates. This methodology is anticipated to be a valuable tool for researchers in the synthesis of novel compounds for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the functionalization of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a key intermediate in the synthesis of novel compounds for drug discovery. The following protocols are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, adapted for this specific heterocyclic scaffold.
Introduction
The imidazo[1,5-a]pyrazine core is a significant scaffold in medicinal chemistry, appearing in various compounds with diverse biological activities. The ability to selectively functionalize this core is crucial for developing new therapeutic agents. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and nucleophilic aromatic substitution reactions starting from this compound.
General Experimental Workflow
The general workflow for the functionalization of this compound involves the reaction of the starting material with a suitable coupling partner or nucleophile in the presence of a catalyst and base in an appropriate solvent.
Caption: General workflow for functionalizing this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following are optimized protocols for the functionalization of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl or vinyl boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like Pd₂(dba)₃ (0.025 equiv.) with a ligand like XPhos (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of dioxane and water (4:1).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Data:
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |
| 3 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 80 | 24 | 78 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides and amines.[1]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as NaOt-Bu or K₃PO₄ (1.5 equiv.).
-
Add a palladium pre-catalyst, for example, Pd₂(dba)₃ (0.02 equiv.) and a suitable phosphine ligand like BINAP or Xantphos (0.04 equiv.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Representative Data:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 20 | 88 |
| 2 | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 90 | 24 | 82 |
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.06 equiv.).
-
Add a suitable base, typically an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent with THF or DMF.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Stir the reaction at room temperature to 60 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Representative Data:
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 50 | 8 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT | 12 | 85 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | TEA | Toluene | 60 | 10 | 79 |
Nucleophilic Aromatic Substitution (SNAr)
In some cases, direct displacement of the bromide may be possible with strong nucleophiles, particularly if the imidazo[1,5-a]pyrazine ring is sufficiently electron-deficient.[3]
Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Add the nucleophile (e.g., sodium methoxide, sodium azide, or an amine) (1.5-2.0 equiv.).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Representative Data:
| Entry | Nucleophile | Base (if needed) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | DMF | 100 | 12 | 70 |
| 2 | Piperidine | K₂CO₃ | DMSO | 120 | 24 | 65 |
| 3 | Sodium azide | - | DMF | 80 | 18 | 80 |
Signaling Pathways and Logical Relationships
The choice of reaction pathway is dictated by the desired functional group to be introduced.
Caption: Selection of reaction based on the desired functional group.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Strong bases like NaOt-Bu are corrosive and moisture-sensitive.
-
Solvents should be properly dried and degassed as required by the specific protocol.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: 1-Bromo-3-methylimidazo[1,5-a]pyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. The strategic functionalization of this scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties. 1-Bromo-3-methylimidazo[1,5-a]pyrazine has emerged as a key intermediate in the synthesis of a variety of potent kinase inhibitors, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases. Its utility lies in the reactivity of the bromine atom at the 1-position, which allows for the introduction of diverse aryl and heteroaryl substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables extensive structure-activity relationship (SAR) studies to optimize drug candidates.
Applications in Medicinal Chemistry
The primary application of this compound is as a versatile building block for the synthesis of kinase inhibitors. The imidazo[1,5-a]pyrazine core can interact with the hinge region of kinase active sites, while the substituent introduced at the 1-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Derivatives of this compound are prominent as BTK inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell cancers and autoimmune disorders. The FDA-approved drug Acalabrutinib (Calquence®) is a second-generation BTK inhibitor that features the imidazo[1,5-a]pyrazine scaffold, highlighting the clinical significance of this chemical class.[3]
Other Kinase Targets
The versatility of the this compound intermediate allows for its application in the development of inhibitors for other kinase targets, including but not limited to:
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their inhibition is a therapeutic strategy for cancer.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibitors are investigated as anti-cancer agents.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: These tyrosine kinases are involved in angiogenesis, and their inhibition is a strategy to block tumor growth.[3]
Data Presentation
The following table summarizes the in vitro activity of representative imidazo[1,5-a]pyrazine-based kinase inhibitors.
| Compound ID | Target Kinase | R-Group at C1-position | IC50 (nM) | Reference |
| Acalabrutinib | BTK | 4-(pyridin-2-ylcarbamoyl)phenyl | 5 | [3] |
| Compound 1 | BTK | 4-(trifluoromethyl)pyridin-2-ylamino-substituted phenyl | <10 | [6] |
| Compound 2 | BTK | 3-fluoro-4-(trifluoromethyl)pyridin-2-ylamino-substituted phenyl | <10 | [6] |
| Compound 10i | Aurora A/B | Substituted phenyl | 2 (Aurora A) | [4] |
| Compound 20 | CDK1 | 4-(3-chlorophenylamino)-[1][7][8]triazin-2-yl-pyridin-2-yl | 21 | [5] |
Experimental Protocols
Synthesis of this compound (Intermediate)
A general, multi-step synthesis for this compound is outlined below, based on established methods for related imidazo[1,5-a]pyridines and pyrazines.[9][10][11]
Step 1: Synthesis of 3-methylimidazo[1,5-a]pyrazine
-
To a solution of 2-(aminomethyl)pyrazine (1.0 eq) in a suitable solvent such as ethanol, add nitroethane (1.2 eq).
-
Add a dehydrating agent, for example, polyphosphoric acid (PPA).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with an aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methylimidazo[1,5-a]pyrazine.
Step 2: Bromination at the C1-position
-
Dissolve 3-methylimidazo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[6][12]
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or boronic acid pinacol ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or a pre-catalyst like XPhos Pd G2 (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq) or cesium fluoride.
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DME and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 110 °C, either conventionally or using microwave irradiation, and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-methylimidazo[1,5-a]pyrazine derivative.
Protocol for In Vitro BTK Enzymatic Assay
This protocol is based on a generic kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][2][13]
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the BTK enzyme and the diluted test compound or vehicle control (DMSO). Allow the compounds to pre-incubate with the enzyme for 15-30 minutes at room temperature.
-
Initiate Kinase Reaction: Start the kinase reaction by adding a solution of the substrate and ATP to each well. The final ATP concentration should be close to its Km value for BTK.
-
Incubation: Incubate the reaction plate at 30 °C for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the BTK activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Caption: BTK Signaling Pathway and Inhibition.
Caption: Synthetic and Biological Evaluation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. BTK Kinase Enzyme System Application Note [at.promega.com]
- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo [1, 2-a] pyrazine-based Aurora kinase inhibitors | Chemsrc ID:307419 [m.chemsrc.com]
- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Application Notes and Protocols: 1-Bromo-3-methylimidazo[1,5-a]pyrazine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-methylimidazo[1,5-a]pyrazine as a key building block in the synthesis of potent and selective kinase inhibitors. The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases implicated in oncology, immunology, and inflammatory diseases. The strategic placement of a bromine atom at the 1-position and a methyl group at the 3-position offers a versatile handle for synthetic diversification and modulation of biological activity.
Introduction to this compound in Kinase Inhibitor Discovery
The this compound scaffold is an attractive starting point for the development of kinase inhibitors due to its rigid bicyclic structure, which can effectively orient substituents to interact with the ATP-binding pocket of various kinases. The bromine atom at the C1 position serves as a key functional group for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the C3 position can contribute to favorable hydrophobic interactions within the kinase active site.
Derivatives of the imidazo[1,5-a]pyrazine core have demonstrated potent inhibitory activity against several important kinase targets, including Bruton's tyrosine kinase (BTK), IκB kinase (IKK), Aurora kinases, and the proto-oncogene tyrosine-protein kinase Src.
Data Presentation
The following tables summarize the reported inhibitory activities of various kinase inhibitors synthesized using the imidazo[1,5-a]pyrazine scaffold, showcasing the potential of derivatives from this compound.
Table 1: Inhibitory Activity of Imidazo[1,5-a]pyrazine-Based BTK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 1 | BTK | 1.8 | Biochemical | [1] |
| Compound 2 | BTK (wild-type) | 1.8 | Biochemical | [1] |
| Compound 3 | BTK | 0.27 | Enzymatic | [2] |
| Compound 4 | BTK | 0.32 | Enzymatic | [2] |
| Compound 5 | BTK | 0.31 | Enzymatic | [2] |
Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine-Based Aurora and CDK9 Kinase Inhibitors (Related Scaffold)
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| SCH 1473759 | Aurora A | 0.02 (Kd) | - | [3] |
| SCH 1473759 | Aurora B | 0.03 (Kd) | - | [3] |
| Compound 3c | CDK9 | 160 | - | [4] |
Table 3: Cellular Activity of Imidazo[1,5-a]pyrazine-Based BTK Inhibitors
| Compound ID | Assay | Cell Line | IC50 (nM) | Reference |
| Compound 1 | Cell Viability | TMD8 (Lymphoma) | ~1 | [1] |
| Compound 2 | Cell Viability | TMD8 (Lymphoma) | ~1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to the title compound based on the synthesis of related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine systems.
Step 1: Synthesis of 3-methylimidazo[1,5-a]pyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 1-bromopropan-2-one (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 3-methylimidazo[1,5-a]pyrazine.
Step 2: Bromination at the C1 position
-
Dissolve 3-methylimidazo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the diversification of the this compound core.
-
To a degassed mixture of this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture), add a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C1-arylated or C1-heteroarylated product.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for introducing nitrogen-based substituents at the C1 position.
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos or BINAP (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq) in a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C1-amino-substituted product.
Protocol 4: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to determine the in vitro potency of synthesized inhibitors.
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and the appropriate substrate in a kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Cell-Based Kinase Inhibition Assay (Cell Proliferation Assay)
This protocol assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.
Mandatory Visualizations
Caption: Synthetic workflow for developing kinase inhibitors.
Caption: BTK signaling pathway and point of inhibition.
Caption: IKK/NF-κB signaling and point of inhibition.
Caption: Aurora kinase signaling and point of inhibition.
References
Synthesis of Novel Heterocyclic Compounds from 1-Bromo-3-methylimidazo[1,5-a]pyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-Bromo-3-methylimidazo[1,5-a]pyrazine as a key starting material. The methodologies outlined herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities at the C1-position of the imidazo[1,5-a]pyrazine core. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities.
Overview of Synthetic Strategies
The bromine atom at the C1 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations provide a powerful platform for the construction of C-C and C-N bonds, leading to a diverse library of novel heterocyclic compounds. The primary reactions covered in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with aryl, heteroaryl, or vinyl boronic acids or their esters.
-
Sonogashira Coupling: For the creation of C-C triple bonds by reacting with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines.
These reactions are foundational in modern organic synthesis and offer a high degree of functional group tolerance and substrate scope.
Experimental Protocols
The following protocols are generalized starting points based on successful reactions with structurally similar heterocyclic systems. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle them in a glovebox or using Schlenk techniques.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a typical procedure for the synthesis of 1-aryl-3-methylimidazo[1,5-a]pyrazines.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methyl-1-phenylimidazo[1,5-a]pyrazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-3-methylimidazo[1,5-a]pyrazine | 92 |
| 3 | 3-Pyridinylboronic acid | 3-Methyl-1-(pyridin-3-yl)imidazo[1,5-a]pyrazine | 78 |
| 4 | 2-Thienylboronic acid | 3-Methyl-1-(thiophen-2-yl)imidazo[1,5-a]pyrazine | 81 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields will vary.
Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol outlines the synthesis of 1-alkynyl-3-methylimidazo[1,5-a]pyrazines.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Methyl-1-(phenylethynyl)imidazo[1,5-a]pyrazine | 88 |
| 2 | Ethynyltrimethylsilane | 3-Methyl-1-((trimethylsilyl)ethynyl)imidazo[1,5-a]pyrazine | 95 |
| 3 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-3-methylimidazo[1,5-a]pyrazine | 75 |
| 4 | 3-Ethynylpyridine | 3-Methyl-1-(pyridin-3-ylethynyl)imidazo[1,5-a]pyrazine | 82 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields will vary.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the synthesis of 1-amino-3-methylimidazo[1,5-a]pyrazine derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the pre-mixed catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3-Methylimidazo[1,5-a]pyrazin-1-yl)morpholine | 90 |
| 2 | Aniline | N-(3-Methylimidazo[1,5-a]pyrazin-1-yl)aniline | 83 |
| 3 | Benzylamine | N-Benzyl-3-methylimidazo[1,5-a]pyrazin-1-amine | 79 |
| 4 | Piperidine | 1-(3-Methylimidazo[1,5-a]pyrazin-1-yl)piperidine | 87 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields will vary.
Visualization of Synthetic Pathways
The following diagrams illustrate the overall synthetic workflow and the key palladium-catalyzed cross-coupling cycles.
Caption: Synthetic routes from this compound.
Caption: Generalized Palladium cross-coupling catalytic cycle.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-3-methylimidazo[1,5-a]pyrazine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the imidazo[1,5-a]pyrazine core in biologically active compounds. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing typical reaction conditions and experimental protocols adapted from related heterocyclic systems.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is influenced by the choice of catalyst, ligand, base, and solvent. Optimization of these parameters is often necessary to achieve high yields and purity. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and competing side reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | 2M aq. K₂CO₃ | Dioxane | 60 | 74 | [1][2] |
| 2 | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [3] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | XPhosPdG2 (3) | XPhos (6) | K₃PO₄ | Toluene/H₂O | 110 | 89 | [2] |
| 4 | (Het)arylboronic acid | Pd(OAc)₂ (2) | Buchwald's SPhos (4) | K₂CO₃ | Dioxane/H₂O | 80 | 67-89 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the corresponding arylboronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the anhydrous solvent system (e.g., dioxane/water 4:1).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a reliable method for the synthesis of alkynylated imidazo[1,5-a]pyrazines, which are valuable intermediates for further functionalization or as final products with potential applications in materials science and medicinal chemistry.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5), PPh₃ (5) | Et₃N | DMF | 100 | 93 | [4] |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 85 | [5][6] |
| 3 | 4-Propylphenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 85 | [4] |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NEt | Dioxane | 70 | 78 | [7] |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 equiv), a phosphine ligand if required (e.g., PPh₃, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv) to the mixture.
-
Degas the reaction mixture and heat to the desired temperature (e.g., 100 °C), stirring for 3-12 hours until completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to amino-substituted imidazo[1,5-a]pyrazines, which are of significant interest in drug discovery.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.8) | (±)-BINAP (3.9) | NaOtBu | Toluene | 80 | 60 | [8] |
| 2 | Aniline | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | Toluene | 80 | 26 | [9] |
| 3 | Benzamide | [Pd(Cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | Toluene | 100 | 87 | [10] |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | >95 (generic) | [11] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium catalyst (e.g., Pd₂(dba)₃, 0.018 equiv), the phosphine ligand (e.g., BINAP, 0.039 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Seal the flask and heat the mixture with stirring at the desired temperature (e.g., 80 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Relationship Between Different Cross-Coupling Reactions
Caption: Coupling partners for different cross-coupling reactions.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Derivatization of the Imidazo[1,5-a]pyrazine Scaffold: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the imidazo[1,5-a]pyrazine scaffold, a privileged heterocyclic motif in medicinal chemistry. This scaffold is a key component in the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and inflammatory diseases. These notes summarize key synthetic strategies, present quantitative biological data for representative compounds, and provide detailed experimental procedures for their synthesis and evaluation.
Introduction to the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to endogenous purines. This unique structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have shown potent inhibitory activity against several important protein kinases, including Bruton's tyrosine kinase (BTK), mammalian target of rapamycin (mTOR), and IκB kinase (IKK), making them attractive candidates for the development of novel therapeutics.
Key Derivatization Strategies and Applications
The functionalization of the imidazo[1,5-a]pyrazine ring system can be achieved through various synthetic methodologies, allowing for the introduction of a wide range of substituents at multiple positions. These modifications are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
As Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of the imidazo[1,5-a]pyrazine scaffold is in the development of reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[1] These inhibitors are promising therapeutic agents for autoimmune diseases such as rheumatoid arthritis.[1][2] Derivatization has focused on the introduction of an amino group at the 8-position, which forms crucial hydrogen bond interactions with the hinge region of the kinase.[1] Further modifications at other positions of the scaffold have been explored to enhance potency and selectivity.[1][2]
As mTOR Inhibitors
The imidazo[1,5-a]pyrazine scaffold has also been successfully utilized to develop orally bioavailable inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[3] Optimization of substituents on the scaffold has led to compounds that inhibit both mTORC1 and mTORC2 complexes, demonstrating in vivo target inhibition and tumor growth inhibition in xenograft models.[3]
As IKK Inhibitors
Derivatives of the related imidazo[1,2-a]pyrazine scaffold have been investigated as inhibitors of IκB kinase (IKK), which plays a pivotal role in the NF-κB signaling pathway, a key mediator of inflammation.[4] This highlights the versatility of the broader imidazopyrazine family in targeting inflammatory pathways.
Quantitative Biological Data
The following tables summarize the in vitro potency of representative imidazo[1,5-a]pyrazine derivatives against their respective kinase targets.
Table 1: In Vitro Activity of 8-Amino-imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors [1]
| Compound ID | BTK IC50 (nM) |
| 1 | 0.27 |
| 2 | 0.32 |
| 3 | 0.31 |
Table 2: Kinase Selectivity Profile of Representative BTK Inhibitor (Compound 1) [1]
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 0.27 | 1 |
| BLK | 84 | 311 |
| BMX | 28 | 104 |
| CSK | >1000 | >3700 |
| FGR | 141 | 522 |
| HCK | 120 | 444 |
| LCK | 15 | 56 |
| LYN | 16 | 59 |
| SRC | 37 | 137 |
| YES1 | >1000 | >3700 |
| ITK | 27 | 100 |
| TEC | 2.8 | 10 |
| TXK | 1.3 | 5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key imidazo[1,5-a]pyrazine intermediates and final compounds, based on reported literature.[1]
Protocol 1: Synthesis of Boronic Ester Intermediate 7
This protocol describes the preparation of a key boronic ester intermediate required for subsequent coupling reactions.
Workflow for Protocol 1
Caption: Synthetic workflow for Boronic Ester Intermediate 7.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
4-(trifluoromethyl)pyridin-2-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
Procedure:
-
Acid Chloride Formation: To a solution of 4-bromo-3-fluorobenzoic acid in dichloromethane, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude benzoyl chloride.
-
Amide Coupling: Dissolve the crude benzoyl chloride in acetonitrile. To this solution, add 4-(trifluoromethyl)pyridin-2-amine, DIPEA, and a catalytic amount of DMAP. Stir the mixture at room temperature until the formation of the amide is complete.
-
Miyaura Borylation: To a solution of the resulting amide in 1,4-dioxane, add bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate. Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired boronic ester intermediate 7.
Protocol 2: General Procedure for the Synthesis of 8-Amino-imidazo[1,5-a]pyrazine Derivatives (e.g., Compound 1)
This protocol outlines the final Suzuki coupling and subsequent deprotection and amide coupling steps to generate the target BTK inhibitors.
Workflow for Protocol 2
Caption: General synthetic workflow for final compounds.
Materials:
-
Boronic ester intermediate 7
-
Appropriately substituted 8-amino-imidazo[1,5-a]pyrazine core
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water)
-
Deprotection agent (if applicable, e.g., TFA for Boc group)
-
Substituted carboxylic acid
-
Amide coupling reagent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Suzuki Coupling: In a reaction vessel, combine the boronic ester intermediate 7, the substituted 8-amino-imidazo[1,5-a]pyrazine core, a palladium catalyst, and a base in a suitable solvent system. Heat the mixture under an inert atmosphere until the coupling reaction is complete.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection (if necessary): If the coupled product contains a protecting group (e.g., Boc), dissolve it in a suitable solvent (e.g., DCM) and treat with a deprotection agent (e.g., TFA). Stir at room temperature until the deprotection is complete. Remove the solvent and excess reagent under reduced pressure.
-
Amide Coupling: Dissolve the deprotected amine in DMF. Add the desired carboxylic acid, an amide coupling reagent, and a base. Stir the reaction mixture at room temperature until the amide formation is complete.
-
Final Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by preparative HPLC or column chromatography to yield the final 8-amino-imidazo[1,5-a]pyrazine derivative.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by imidazo[1,5-a]pyrazine derivatives.
BTK Signaling Pathway
Caption: Inhibition of the BTK signaling pathway.
mTOR Signaling Pathway
Caption: Inhibition of the mTOR signaling pathway.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest for its potential as a kinase inhibitor. The synthesis is presented as a two-step process: the initial formation of the 3-methylimidazo[1,5-a]pyrazine core via a cyclocondensation reaction, followed by a regioselective bromination. Detailed experimental protocols for each step are provided, along with considerations for process scale-up. Additionally, these notes discuss the potential application of this class of compounds as Bruton's tyrosine kinase (BTK) inhibitors and illustrate the relevant signaling pathway.
Introduction
Imidazo[1,5-a]pyrazine derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a range of biological activities. Notably, they have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer and autoimmune disorders. This document outlines a proposed synthetic route for the scale-up production of this compound, a specific derivative with potential for further functionalization and development as a therapeutic agent.
Synthetic Strategy
The proposed two-step synthesis for this compound is outlined below. The initial step involves the construction of the imidazo[1,5-a]pyrazine core, followed by a selective bromination at the C1 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 3-methylimidazo[1,5-a]pyrazine
This protocol is adapted from the synthesis of the analogous 3-methylimidazo[1,5-a]pyridine.
Materials and Equipment:
-
2-(aminomethyl)pyrazine
-
Nitroethane
-
Polyphosphoric acid (PPA)
-
Phosphorous acid (H₃PO₃)
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large-capacity reaction vessel with mechanical stirrer, heating mantle, and condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean and dry 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, charge polyphosphoric acid (2.5 kg) and phosphorous acid (2.5 kg).
-
Heating: Heat the mixture to 110 °C with stirring until a homogeneous solution is obtained.
-
Reactant Addition: In a separate vessel, prepare a mixture of 2-(aminomethyl)pyrazine (1.0 kg, 9.16 mol) and nitroethane (3.44 kg, 45.8 mol).
-
Reaction: Slowly add the mixture of 2-(aminomethyl)pyrazine and nitroethane to the hot acid mixture over a period of 1-2 hours, maintaining the internal temperature between 110-120 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 110-120 °C for an additional 3-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (10 kg) with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. This step is highly exothermic and should be performed in an ice bath with careful monitoring of the temperature.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel and extract with dichloromethane (3 x 4 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 2 L). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-methylimidazo[1,5-a]pyrazine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Table 1: Summary of Quantitative Data for the Synthesis of 3-methylimidazo[1,5-a]pyrazine
| Parameter | Value |
| Starting Material (2-(aminomethyl)pyrazine) | 1.0 kg |
| Expected Product | 3-methylimidazo[1,5-a]pyrazine |
| Molecular Weight | 133.15 g/mol |
| Theoretical Yield | 1.22 kg |
| Typical Experimental Yield | 0.85 - 0.98 kg (70-80%) |
| Purity (by HPLC) | >95% |
Step 2: Scale-up Synthesis of this compound
This protocol is a general procedure for the bromination of electron-rich heteroaromatics using N-bromosuccinimide (NBS).
Materials and Equipment:
-
3-methylimidazo[1,5-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large-capacity reaction vessel with mechanical stirrer and cooling bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 20 L jacketed reactor equipped with a mechanical stirrer and a temperature probe, dissolve 3-methylimidazo[1,5-a]pyrazine (0.85 kg, 6.38 mol) in N,N-dimethylformamide (8.5 L).
-
Cooling: Cool the solution to 0-5 °C using a cooling bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.19 kg, 6.69 mol, 1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water (40 L) with vigorous stirring.
-
Precipitation and Filtration: A precipitate should form. Stir the slurry for 30 minutes and then collect the solid by filtration. Wash the filter cake with cold water.
-
Aqueous Work-up of Filtrate (if necessary): If significant product remains in the filtrate, extract the aqueous layer with ethyl acetate (3 x 10 L).
-
Washing of Organic Layer/Dissolved Solid: Dissolve the collected solid in ethyl acetate (or combine with the extraction layers). Wash the organic solution sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Table 2: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material (3-methylimidazo[1,5-a]pyrazine) | 0.85 kg |
| Expected Product | This compound |
| Molecular Weight | 212.04 g/mol |
| Theoretical Yield | 1.35 kg |
| Typical Experimental Yield | 1.08 - 1.22 kg (80-90%) |
| Purity (by HPLC) | >98% |
Application Notes: Potential as a Bruton's Tyrosine Kinase (BTK) Inhibitor
Derivatives of the imidazo[1,5-a]pyrazine scaffold have shown potential as inhibitors of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and B-cell activation.[2][3] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.
The 1-bromo substituent on the imidazo[1,5-a]pyrazine core serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, to introduce various functionalities. This allows for the generation of a library of derivatives that can be screened for their inhibitory activity against BTK and other kinases. The development of potent and selective BTK inhibitors is an active area of research in drug discovery.
BTK Signaling Pathway
The following diagram illustrates a simplified representation of the Bruton's tyrosine kinase (BTK) signaling pathway, a key pathway in B-cell activation.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive resource for the scale-up synthesis and potential therapeutic application of this compound derivatives. The described synthetic route is robust and amenable to large-scale production, while the versatile bromo-substituent allows for extensive derivatization to explore structure-activity relationships, particularly in the context of BTK inhibition. This document serves as a valuable guide for researchers and professionals in the field of drug discovery and development.
References
- 1. The role of Bruton's tyrosine kinase in B-cell development and function: a genetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
Application Notes and Protocols: The Use of 1-Bromo-3-methylimidazo[1,5-a]pyrazine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of the fragment, 1-Bromo-3-methylimidazo[1,5-a]pyrazine, in fragment-based drug design (FBDD). This document outlines the rationale for its inclusion in fragment libraries, proposes detailed experimental protocols for screening and hit validation, and discusses potential therapeutic targets and strategies for fragment evolution.
Introduction to this compound as a Fragment
Fragment-based drug discovery is a powerful methodology that begins with the identification of low-molecular-weight ligands (fragments) that bind weakly to a biological target.[1][2] These initial hits serve as starting points for the development of more potent and selective drug candidates through chemical elaboration.[1] The imidazo[1,5-a]pyrazine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors.[3][4][5]
This compound (CAS: 56481-29-9) presents several attractive features for inclusion in a fragment library:
-
Low Molecular Weight: Its chemical formula, C7H6BrN3, corresponds to a molecular weight of 212.05 g/mol , which is well within the typical range for fragments (<300 Da).[6][7]
-
Chemical Functionality: The presence of a bromine atom provides a convenient vector for chemical modification through various cross-coupling reactions, facilitating rapid library development. The imidazo[1,5-a]pyrazine core itself contains nitrogen atoms that can participate in hydrogen bonding interactions with a protein target.
-
Scaffold of Interest: Derivatives of the imidazo[1,5-a]pyrazine core have shown activity against important drug targets such as Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4), which are implicated in inflammatory diseases and cancer, respectively.[4][5][8]
Physicochemical Properties and Rule of Three Analysis
To be an effective fragment, a compound should generally adhere to the "Rule of Three," a set of guidelines that predict favorable pharmacokinetic properties.
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight (MW) | 212.05 g/mol | ≤ 300 |
| LogP (octanol-water partition coefficient) | Predicted: ~1.5-2.0 | ≤ 3 |
| Number of Hydrogen Bond Donors | 0 | ≤ 3 |
| Number of Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Number of Rotatable Bonds | 1 | ≤ 3 |
Note: The LogP value is an estimation based on the chemical structure and may vary.
The favorable physicochemical properties of this compound make it an excellent candidate for fragment screening campaigns.
Hypothetical Fragment-Based Drug Design Workflow
The following diagram illustrates a typical workflow for an FBDD campaign starting with this compound.
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD campaign using this compound.
Primary Screening via Surface Plasmon Resonance (SPR)
This protocol outlines a primary screen to identify fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
Target protein
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.05% surfactant P-20, pH 7.4)[7]
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer (e.g., PBS with 2% DMSO)[7]
Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with SPR running buffer.
-
Activate the sensor surface of two flow cells (one for the target, one as a reference) with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (diluted in 10 mM sodium acetate, pH 4.5) over one flow cell until the desired immobilization level is reached (e.g., ~10,000-12,000 Response Units).[7]
-
Deactivate the remaining active esters on both flow cells with an injection of ethanolamine.[7]
-
-
Fragment Screening:
-
Prepare a solution of this compound in assay buffer at the desired screening concentration (e.g., 150 µM).[7]
-
Inject the fragment solution over both the target and reference flow cells for a set association time (e.g., 30 seconds), followed by a dissociation phase with assay buffer (e.g., 30 seconds) at a constant flow rate (e.g., 50 µL/min).[7]
-
Perform a blank buffer injection for double referencing.
-
Regenerate the sensor surface if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Subtract the blank injection data from the fragment injection data.
-
A response significantly above the noise level (e.g., > 4 Response Units) is considered a hit.[7]
-
Hit Validation by Saturation Transfer Difference (STD) NMR
This protocol is used to confirm the binding of fragment hits to the target protein in solution.
Materials:
-
Target protein
-
This compound
-
NMR buffer (e.g., deuterated PBS)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 900 MHz) with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and this compound (e.g., 400 µM) in NMR buffer.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the control sample.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.
-
Acquire a reference "off-resonance" spectrum where the saturation frequency is applied to a region with no protein signals.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin).
-
Subtract the "on-resonance" spectrum from the "off-resonance" spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding. The relative intensity of the signals can provide information about the binding epitope.
-
Potential Biological Targets and Signaling Pathways
Derivatives of the imidazo[1,5-a]pyrazine scaffold have been identified as inhibitors of several kinases, making this class of enzymes a prime target for FBDD campaigns.
Bruton's Tyrosine Kinase (BTK)
BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for autoimmune diseases and B-cell malignancies.[4]
Bromodomain and Extra-Terminal Domain (BET) Proteins
BET proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional regulation and are attractive targets in oncology.[8]
Fragment Evolution and Lead Optimization
Once this compound is confirmed as a binder, the bromine atom serves as a key handle for chemical elaboration.
Proposed Synthetic Routes for Derivatization
The following diagram outlines potential synthetic strategies for evolving the initial fragment hit.
By employing reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, a diverse library of analogs can be synthesized to explore the structure-activity relationship (SAR) and improve binding affinity and selectivity. This structure-guided approach, informed by biophysical and structural data, is central to converting a low-affinity fragment into a high-potency lead candidate.
References
- 1. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - CAS:56481-29-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
Welcome to the technical support center for the synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this and related imidazo[1,5-a]pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the 3-methylimidazo[1,5-a]pyrazine core?
A1: A prevalent method for constructing the imidazo[1,5-a]pyrazine core involves the condensation and cyclization of a 2-(aminomethyl)pyrazine with a suitable reagent. While various methods exist for related structures, a plausible route to 3-methylimidazo[1,5-a]pyrazine would involve the reaction of 2-(aminomethyl)pyrazine with an acetylating agent or a related C2 synthon, followed by cyclization.
Q2: What are the typical challenges encountered during the bromination of the 3-methylimidazo[1,5-a]pyrazine core?
A2: Bromination of imidazo[1,2-a]pyrazines has been reported to yield inseparable mixtures of dibrominated regioisomers and can result in poor yields.[1] It is highly probable that similar challenges, such as lack of regioselectivity and the formation of multiple brominated products, will be encountered when brominating 3-methylimidazo[1,5-a]pyrazine. The electron-rich nature of the imidazopyrazine ring system makes it susceptible to over-bromination.
Q3: Which brominating agents are recommended for this synthesis?
A3: For the bromination of similar heterocyclic systems like imidazo[1,5-a]quinolines, N-Bromosuccinimide (NBS) has been used successfully to achieve selective bromination at low temperatures.[2] This suggests that NBS would be a suitable starting point for the bromination of 3-methylimidazo[1,5-a]pyrazine. Other brominating agents could be explored, but NBS often offers milder reaction conditions.
Q4: How can I purify the final product, this compound?
A4: Purification of brominated imidazopyrazines can be challenging due to the potential presence of isomers and starting material. Column chromatography on silica gel is a standard method for purifying such compounds.[3][4] A gradient elution system, for example, with hexanes and ethyl acetate, can be employed to separate the desired product from impurities.[3] Analysis of the fractions by thin-layer chromatography (TLC) or GC-MS is crucial to identify the pure fractions.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield of 3-methylimidazo[1,5-a]pyrazine (Precursor) | Incomplete cyclization reaction. | - Increase reaction temperature or prolong reaction time. - Ensure all reagents are pure and dry. - Consider using a different cyclization agent or catalyst. |
| Degradation of starting materials or product. | - Employ milder reaction conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products During Bromination | Lack of regioselectivity. | - Use a milder brominating agent like NBS. - Control the reaction temperature carefully, starting at low temperatures (e.g., 0 °C or -78 °C). - Slowly add the brominating agent to the reaction mixture. |
| Over-bromination (di- or tri-brominated products). | - Use stoichiometric amounts of the brominating agent. - Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. | |
| Difficulty in Purifying this compound | Co-elution of isomers or byproducts during column chromatography. | - Try different solvent systems for elution. - Consider using a different stationary phase for chromatography (e.g., alumina). - If separation is still difficult, explore recrystallization as an alternative purification method.[4] |
| Product instability on silica gel. | - Deactivate the silica gel with a small amount of triethylamine before use. - Minimize the time the product spends on the column. |
Experimental Protocols
General Protocol for the Synthesis of 3-methylimidazo[1,5-a]pyrazine
A plausible approach for the synthesis of the 3-methylimidazo[1,5-a]pyrazine core, adapted from methodologies for similar heterocyclic systems, is outlined below.
-
Reaction Setup : To a solution of 2-(aminomethyl)pyrazine in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine).
-
Acylation : Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride.
-
Cyclization : After the acylation is complete, a cyclizing agent (e.g., POCl₃) can be added, and the reaction mixture is heated to effect cyclization.
-
Work-up : Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification : The crude product is purified by column chromatography on silica gel.
General Protocol for the Bromination of 3-methylimidazo[1,5-a]pyrazine
This protocol is based on the bromination of related imidazo-fused heterocycles.[2]
-
Reaction Setup : Dissolve 3-methylimidazo[1,5-a]pyrazine in a dry, aprotic solvent (e.g., dichloromethane or chloroform) and cool the solution to 0 °C under an inert atmosphere.
-
Bromination : Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture.
-
Monitoring : Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up : Once the reaction is complete, wash the mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Workflow for Synthesis and Purification
Caption: A generalized experimental workflow for synthesis and purification.
References
Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-3-methylimidazo[1,5-a]pyrazine Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions with 1-Bromo-3-methylimidazo[1,5-a]pyrazine. The following sections detail common issues and optimization strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Considerations for Coupling Reactions with this compound
The imidazo[1,5-a]pyrazine core presents unique challenges in cross-coupling reactions. The presence of multiple nitrogen atoms can lead to catalyst inhibition or poisoning through coordination with the palladium center. Furthermore, the electron-deficient nature of the heteroaromatic ring can influence the reactivity of the C-Br bond. Careful selection of the catalyst, ligand, base, and solvent system is crucial for successful coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura coupling of heteroaromatic bromides can stem from several factors. Key aspects to check include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. For electron-deficient and sterically hindered substrates, specialized ligands are often necessary.
-
Base Selection: The choice and quality of the base are critical. Anhydrous conditions and the use of a suitable base are important for the transmetalation step.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently.
-
Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation (debromination) of the starting material are common side reactions.
Q2: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?
A2: Debromination is a common issue, particularly with electron-rich phosphine ligands and certain bases. To mitigate this:
-
Ligand Selection: Employing specific catalyst systems, such as a tandem catalyst like XPhosPdG2/XPhos, has been shown to be effective in preventing debromination in similar heterocyclic systems.[1][2]
-
Choice of Base: A weaker base might reduce the rate of debromination.
-
Reaction Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can also help.
Troubleshooting Guide - Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or inappropriate ligand. | Use a pre-catalyst like XPhos Pd G3 or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos, SPhos). For N-heterocyclic substrates, specific ligands can prevent catalyst inhibition.[3] |
| Incorrect base or insufficient base strength. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. For some systems, the addition of water as a co-solvent can be beneficial.[4] | |
| Low reaction temperature. | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | |
| Boronic acid decomposition (protodeboronation). | Use the boronic acid as soon as it is purchased or prepared. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[5] | |
| Significant Side Product Formation (Debromination) | Reductive dehalogenation pathway is favored. | Use a catalyst system known to suppress this side reaction, such as XPhosPdG2/XPhos.[1][2] Optimize the ligand-to-metal ratio. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Optimized Reaction Conditions for a Similar Heterocyclic System
The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of a bromo-pyrazolo[1,5-a]pyrimidin-5-one, which can serve as a starting point for the optimization of reactions with this compound.[2]
| Parameter | Condition |
| Catalyst | XPhosPdG2 (5 mol%) |
| Ligand | XPhos (5 mol%) |
| Base | K₂CO₃ (2 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 110 °C (Microwave) |
| Time | 30 min |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling Optimization
Caption: Workflow for Suzuki-Miyaura coupling and troubleshooting.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-arylated products by coupling this compound with a variety of primary and secondary amines.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not working. What are some common reasons for failure with heteroaromatic substrates?
A1: Heteroaromatic substrates like this compound can be challenging for several reasons:
-
Catalyst Inhibition: The nitrogen atoms in the ring can coordinate to the palladium catalyst, reducing its activity. The use of bulky, electron-rich ligands can help mitigate this.[6]
-
Substrate Reactivity: The electronic properties of the imidazo[1,5-a]pyrazine ring can affect the rate of oxidative addition.
-
Base Sensitivity: Some substrates or products may be sensitive to the strong bases typically used in this reaction (e.g., NaOtBu, KOtBu, LiHMDS).[7]
Q2: How do I choose the right ligand for my Buchwald-Hartwig amination?
A2: Ligand choice is critical and often substrate-dependent.
-
For primary amines: Bulky biarylphosphine ligands like XPhos, SPhos, and RuPhos are often effective.[6]
-
For secondary amines: Ligands such as RuPhos are specifically designed to be effective for coupling with secondary amines.[7]
-
It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate combination.
Troubleshooting Guide - Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Catalyst deactivation by the N-heterocyclic substrate. | Use bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) that can promote the desired catalytic cycle and minimize catalyst inhibition.[6] |
| Inappropriate base. | Strong bases like NaOtBu or KOtBu are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, possibly at higher temperatures.[2] | |
| Low reaction temperature. | Many Buchwald-Hartwig reactions require heating, often to around 100 °C.[8] | |
| Side Product Formation (Hydrodehalogenation) | Reductive dehalogenation is competing with amination. | The choice of ligand can influence the extent of this side reaction.[9] Screening different ligands may be necessary. |
Optimized Reaction Conditions for a Similar Heterocyclic System
The following table provides general conditions that have been successful for the Buchwald-Hartwig amination of various aryl bromides and can be a good starting point.[8]
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) |
| Base | NaOtBu or KOtBu (1.2-1.5 equiv.) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Time | 2-24 h |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring for the desired time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Logical Flow for Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting logic for failed Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Frequently Asked Questions (FAQs) - Sonogashira Coupling
Q1: What are the most critical parameters for a successful Sonogashira coupling with a heteroaromatic bromide?
A1: The key components for a successful Sonogashira coupling are:
-
Palladium Catalyst and Ligand: A palladium(0) source is typically used, often in conjunction with a phosphine ligand.
-
Copper(I) Co-catalyst: A copper salt (e.g., CuI) is usually required as a co-catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is necessary.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).
Q2: My Sonogashira reaction is sluggish. What can I do to improve the reaction rate?
A2: To improve the rate of a sluggish Sonogashira coupling:
-
Increase Temperature: Aryl bromides are less reactive than aryl iodides and often require heating.[10]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. DMF and acetonitrile are common choices.
-
Catalyst Loading: Increasing the catalyst loading may improve the conversion.
Troubleshooting Guide - Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or copper co-catalyst. | Use fresh palladium catalyst and copper(I) iodide. |
| Insufficiently inert atmosphere. | Thoroughly degas the solvent and maintain a positive pressure of an inert gas throughout the reaction. | |
| Inappropriate base or insufficient amount. | Use a dry amine base like Et₃N or DIPEA in excess. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Rigorously exclude oxygen from the reaction system. |
| High concentration of copper catalyst. | Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol. | |
| Decomposition of Catalyst (Formation of Palladium Black) | High reaction temperature or impurities in reagents/solvents. | Use purified reagents and solvents. Try a lower reaction temperature. |
Optimized Reaction Conditions for a Similar Heterocyclic System
The following conditions were found to be effective for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes and can be adapted for this compound.[10]
| Parameter | Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Time | 3 h |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, the ligand, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the amine base, and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Wash the organic layer with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. scirp.org [scirp.org]
Technical Support Center: Purification of 1-Bromo-3-methylimidazo[1,5-a]pyrazine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-3-methylimidazo[1,5-a]pyrazine and its derivatives.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound and related compounds.
Column Chromatography Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (polarity too high or too low).- Co-elution of structurally similar impurities (e.g., regioisomers).- Column overloading. | - Optimize Solvent System: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate or dichloromethane. For polar impurities, adding a small percentage of methanol might be necessary. A common starting point for similar heterocycles is a hexane:ethyl acetate gradient.[1]- Change Stationary Phase: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or reverse-phase silica.[2]- Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Product is Tailing on the Column | - The compound is too polar for the chosen solvent system.- Interaction of the basic nitrogen atoms with acidic silica gel. | - Increase Solvent Polarity: A gradual increase in the polarity of the mobile phase during elution can help move the compound down the column more effectively.- Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and reduce tailing. |
| Product is Not Eluting from the Column | - The compound is either too polar and strongly adsorbed to the silica gel, or it has decomposed on the column. | - Drastic Polarity Increase: If the compound is stable, flush the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane.- Test for Stability: Before performing column chromatography, spot the crude material on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it may indicate decomposition on silica. In such cases, an alternative purification method should be considered. |
| Separation of Regioisomers is Unsuccessful | - Regioisomers often have very similar polarities, making separation by standard column chromatography challenging. | - High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating regioisomers.[3][4][5]- Alternative Stationary Phases: Consider specialized HPLC columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can offer different selectivity for isomers.[6]- Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for easier separation. The protecting group can then be removed.[2] |
Recrystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.- Change Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again and allow it to cool slowly. A common solvent combination for N-heterocycles is ethanol/water or hexane/ethyl acetate.[7] |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Lower the Temperature: Use a solvent with a lower boiling point.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.- Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization. |
| Low Recovery of Pure Compound | - Too much solvent was used.- The compound has significant solubility in the solvent even at low temperatures.- Premature crystallization during hot filtration. | - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[8]- Optimize Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures.- Prevent Premature Crystallization: Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from both the synthesis of the imidazo[1,5-a]pyrazine core and the subsequent bromination step.
-
Starting Materials: Unreacted starting materials are common impurities.
-
Over-bromination: Electrophilic bromination can sometimes lead to the formation of di-brominated or other poly-brominated species.[9]
-
Regioisomers: Bromination of substituted imidazopyridines can sometimes yield a mixture of regioisomers, which can be challenging to separate.[10]
-
Hydrolysis Products: If the reaction or workup is performed in the presence of water, hydrolysis of the bromo-substituent can occur, although this is generally not a major issue.
-
By-products from Brominating Agents: If N-bromosuccinimide (NBS) is used, succinimide will be a by-product.[11]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring purification.
-
Visualization: Since this compound is likely to be UV active due to its aromatic nature, it can be visualized under a UV lamp (254 nm). Staining with iodine vapor can also be effective for visualizing many organic compounds.
-
Solvent System Selection: TLC is crucial for determining the optimal solvent system for column chromatography. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
Q3: What is the best method for purifying highly polar derivatives of this compound?
A3: For highly polar derivatives, standard silica gel chromatography can be challenging.
-
Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often very effective for purifying polar compounds.
-
Adding Modifiers: For normal-phase chromatography, adding a more polar solvent like methanol to your eluent can help elute highly polar compounds. As mentioned, adding a small amount of triethylamine can prevent tailing.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A pure compound should show a single major peak.[12][13] It is advisable to use a diode array detector (DAD) to check for peak purity, which ensures that the UV spectrum is consistent across the entire peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any impurities.[14][15] The absence of signals corresponding to starting materials or common by-products is a good indicator of purity.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Section 3: Experimental Protocols
Protocol for Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel (60-120 mesh) as a slurry in the initial, least polar solvent system.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane or a hexane:ethyl acetate mixture) and gradually increase the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol for Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol for Purity Assessment by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of around 0.1 mg/mL.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or the compound's λmax).
-
-
Analysis:
-
Inject the sample and analyze the resulting chromatogram. A pure sample should exhibit one major peak. The purity can be calculated based on the area percentage of the main peak.
-
Section 4: Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. gilson.com [gilson.com]
- 5. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. welch-us.com [welch-us.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-methylimidazo[1,5-a]pyrazine. The information is designed to address specific issues that may be encountered during synthetic reactions involving this versatile building block.
I. Troubleshooting Guides & FAQs
This section offers practical advice for overcoming common challenges in reactions with this compound, presented in a question-and-answer format.
A. Suzuki-Miyaura Cross-Coupling Reactions
Question 1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I improve the outcome?
Answer: Low yields in Suzuki-Miyaura reactions with this substrate are often attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to commence. This reduction can sometimes be inefficient.[1] Consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles for more reliable generation of the active Pd(0) species.[1]
-
Reagent Stability: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines), which is a common reason for low yields.[1] The stability of boronic acids can be checked by NMR. Using more stable boronic esters, such as pinacol (BPin) or MIDA esters, can often improve results.[1]
-
Reaction Conditions:
-
Base: The choice of base is critical. For electron-deficient heteroaryl bromides like this compound, inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is typically employed. Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Temperature: The optimal temperature can vary depending on the specific substrates and catalyst system. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Question 2: I am observing significant amounts of a debrominated side product (3-methylimidazo[1,5-a]pyrazine) in my Suzuki-Miyaura reaction. How can I minimize its formation?
Answer: The formation of the debrominated (hydrodehalogenated) product is a common side reaction. Here are some strategies to mitigate this:
-
Catalyst and Ligand Choice: The choice of phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired debromination. Using bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can often favor the cross-coupling pathway.
-
Reaction Conditions:
-
Base: Using a milder base or ensuring the absence of excess hydroxide ions can sometimes reduce the extent of debromination.
-
Solvent: The presence of protic solvents can sometimes contribute to debromination. Ensuring anhydrous conditions (if the reaction chemistry allows) can be beneficial.[1]
-
-
Boronic Acid Quality: Impurities in the boronic acid or its slow transmetalation can lead to a higher propensity for the catalyst to undergo side reactions. Using highly pure boronic acid or a more reactive boronic ester can help.
Question 3: Besides debromination, what other common side products should I look for?
Answer: Another common side product in Suzuki-Miyaura reactions is the homocoupling of the boronic acid to form a biaryl species. This is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), which in turn can catalyze the homocoupling.[1] Thoroughly degassing the reaction mixture is the most effective way to prevent this.[1]
B. Buchwald-Hartwig Amination Reactions
Question 1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the key parameters to optimize?
Answer: Incomplete conversion in Buchwald-Hartwig aminations can often be resolved by optimizing the following:
-
Catalyst and Ligand: This is the most critical parameter. A wide range of palladium precatalysts and phosphine ligands are available. For challenging substrates, using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) with a suitable ligand (e.g., XantPhos, RuPhos) is recommended.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The solubility of the base can also play a role.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The choice of solvent can influence the solubility of the reactants and the catalyst, affecting the reaction rate.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Question 2: I am observing the formation of a hydrodehalogenated side product in my Buchwald-Hartwig amination. What can I do to suppress it?
Answer: Similar to the Suzuki-Miyaura reaction, hydrodehalogenation can be a problematic side reaction. Consider the following:
-
Ligand Selection: The use of bulky, electron-rich ligands can often minimize this side reaction by promoting the desired C-N bond formation.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of the dehalogenation side reaction relative to the amination.
-
Base Strength: While a strong base is necessary, using an excessively strong base or a large excess can sometimes promote side reactions.
C. Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am attempting a nucleophilic aromatic substitution on this compound with an alkoxide, but the reaction is very slow. How can I accelerate it?
Answer: The imidazo[1,5-a]pyrazine ring system is electron-deficient, which should facilitate SNAr. However, if the reaction is slow, consider these factors:
-
Nucleophile Strength: A stronger nucleophile will react faster. For example, using sodium methoxide instead of methanol with a base will significantly increase the rate.
-
Solvent: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.
-
Temperature: Increasing the reaction temperature will increase the reaction rate.
-
Leaving Group: While bromine is a good leaving group, in some cases, converting it to a more reactive leaving group might be an option, though this adds synthetic steps. For SNAr on heteroaromatic rings, the reaction mechanism is often concerted.[2]
II. Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald precatalysts (1-5 mol%) | Modern precatalysts often give more reproducible results. |
| Ligand | (If using a precursor like Pd(OAc)₂) SPhos, XPhos (1-2 eq. to Pd) | Ligand choice is crucial for difficult couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) | Ensure the base is anhydrous and finely powdered. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Must be thoroughly degassed. |
| Temperature | 80-110 °C | Optimization may be required. |
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ with a ligand, or a palladacycle precatalyst (1-5 mol%) | Precatalysts are often more convenient and reliable. |
| Ligand | XantPhos, RuPhos, BrettPhos (1.2-2.0 eq. to Pd) | Bulky, electron-rich ligands are generally preferred. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ (1.2-2.0 equiv) | The strength and solubility of the base are important. |
| Solvent | Toluene, Dioxane, THF (anhydrous and degassed) | Solvent choice can impact reaction rate and solubility. |
| Temperature | 80-120 °C | Higher temperatures are often required. |
III. Visualizations
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic: Low Yield in Suzuki-Miyaura Coupling
Caption: A logical guide for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Signaling Pathway: Imidazo[1,5-a]pyrazines as Kinase Inhibitors
Imidazo[1,5-a]pyrazine derivatives have been investigated as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and IκB kinase (IKK), which are key components of important cellular signaling pathways.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Brominated Heterocycles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding Suzuki-Miyaura coupling reactions involving brominated heterocycles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with brominated heterocycles can stem from several sources. The initial points of investigation should be the stability of the boronic acid, the activity of the palladium catalyst, and the choice of reaction conditions (base, ligand, and solvent). Heterocyclic substrates can be particularly challenging due to their potential to poison the catalyst.[1][2]
Q2: I am observing significant amounts of dehalogenated heterocycle as a byproduct. What is the cause and how can it be minimized?
A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. This can be promoted by certain bases and solvents. To mitigate this, consider screening different bases and ensuring anhydrous reaction conditions if your protocol allows.[3] In some cases, protection of a nitrogen atom within the heterocycle can suppress dehalogenation.[4]
Q3: My reaction is producing a significant amount of homocoupled boronic acid product. How can I prevent this?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[5][6] Rigorous degassing of the solvent and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is crucial to minimize this side reaction.[3][6] Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling.[3]
Q4: I suspect my heteroaryl boronic acid is degrading. What are the signs and what can I do?
A4: Heteroaryl boronic acids are often prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under aqueous and basic conditions.[3][7] This is a common reason for failed reactions. To address this, you can:
-
Use fresh, high-purity boronic acid.
-
Switch to more stable derivatives like boronic esters (e.g., pinacol esters) or potassium heteroaryltrifluoroborates.[3][8][9]
-
Employ anhydrous reaction conditions to minimize the water available for protodeboronation.[3][6]
-
Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]
Q5: The Lewis basic nature of my heterocycle seems to be inhibiting the catalyst. How can I overcome this catalyst poisoning?
A5: Lewis basic heteroatoms (like nitrogen in pyridine) can coordinate to the palladium catalyst and inhibit its activity.[1][2][5] Strategies to overcome this include:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[5]
-
Additives: The addition of Lewis acids, such as trimethyl borate, can bind to the problematic heterocycle, preventing it from poisoning the palladium catalyst.[1][5]
Troubleshooting Guides
Guide 1: Low Conversion of Brominated Heterocycle
If you are observing a low conversion of your starting heteroaryl bromide, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Guide 2: Managing Protodeboronation
If you suspect protodeboronation is the primary issue, consider the following steps:
Caption: Strategies to mitigate protodeboronation.
Data Summary Tables
Table 1: Comparison of Ligands for Suzuki Coupling of a Generic 2-Bromopyridine
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 25-40 | [General Knowledge] |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | >80 | [5] |
| SPhos | SPhos Pd G3 | K₃PO₄ | n-Butanol | 100 | >90 | [9] |
| XPhos | XPhos Pd G2 | K₃PO₄ | t-Amyl alcohol | 110 | >95 | [9] |
Table 2: Effect of Base on the Suzuki Coupling of a Generic 3-Bromothiophene with Phenylboronic Acid
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Side Product |
| NaOH | Pd(PPh₃)₄ | DME/H₂O | 80 | 55 | Significant Protodeboronation |
| K₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 90 | 75 | Minor Protodeboronation |
| K₃PO₄ | Pd(dppf)Cl₂ | Dioxane | 100 | 88 | Minimal Side Products |
| Cs₂CO₃ | Pd(OAc)₂/SPhos | 1,4-Dioxane | 100 | 92 | Minimal Side Products |
Key Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling Reaction
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[3][10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Potassium Heteroaryltrifluoroborate Salt
This protocol is for converting a potentially unstable heteroaryl boronic acid into a more robust trifluoroborate salt.
-
Salt Formation:
-
Dissolve the heteroaryl boronic acid (1.0 equiv) in a 4:1 mixture of methanol and water.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the potassium heteroaryltrifluoroborate.
-
-
Suzuki Coupling using the Trifluoroborate Salt:
-
Follow the general procedure in Protocol 1, using the prepared potassium heteroaryltrifluoroborate (1.2 equiv) in place of the boronic acid.
-
Cesium carbonate is often an effective base for couplings with trifluoroborate salts.[9]
-
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Stability issues of 1-Bromo-3-methylimidazo[1,5-a]pyrazine under acidic/basic conditions
Welcome to the Technical Support Center for 1-Bromo-3-methylimidazo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Troubleshooting Guides
This section provides practical advice for identifying and resolving potential stability issues with this compound during your experiments.
Issue: Unexpected Degradation of this compound in Solution
-
Question: My compound appears to be degrading in solution, as evidenced by the appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). What are the potential causes and how can I investigate this?
Answer: Degradation of this compound in solution can be influenced by several factors, primarily pH, light, and temperature.
-
pH-Dependent Instability: The imidazo[1,5-a]pyrazine core is susceptible to both acidic and basic conditions.
-
Acidic Conditions: Protonation of the nitrogen atoms in the ring system can increase its susceptibility to nucleophilic attack by water or other nucleophiles present in the medium. This can potentially lead to ring-opening or rearrangement reactions. A possible degradation pathway under acidic conditions is a Dimroth-type rearrangement, which has been observed in related imidazo[1,5-a]pyrimidine systems.[1]
-
Basic Conditions: Strong bases can promote dehydrobromination, leading to the formation of an unsaturated analog.[2] The presence of the bromo substituent also makes the molecule susceptible to nucleophilic substitution reactions.
-
-
Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine (C-Br) bond, generating radical intermediates that can lead to a variety of degradation products.[2]
-
Thermal Stress: Elevated temperatures can also lead to the cleavage of the C-Br bond.[2]
Troubleshooting Steps:
-
Control pH: Ensure your solutions are buffered at a pH where the compound is most stable. If the optimal pH is unknown, a pH stability study is recommended (see Experimental Protocols section).
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize photochemical degradation.
-
Control Temperature: Store solutions at appropriate temperatures (e.g., refrigerated or frozen) and avoid prolonged exposure to high temperatures during experiments.
-
Analyze Degradants: If degradation is observed, attempt to characterize the degradation products using techniques like LC-MS/MS and NMR to elucidate the degradation pathway. This information is crucial for understanding the instability and mitigating it.
-
Issue: Low Recovery of this compound After Work-up
-
Question: I am experiencing low recovery of my compound after an aqueous work-up procedure. What could be the cause?
Answer: Low recovery after work-up can be due to degradation under the pH conditions of the work-up or partitioning issues.
Troubleshooting Steps:
-
Avoid Harsh pH: If your work-up involves strongly acidic or basic washes, your compound may be degrading.[3] Consider using milder conditions, such as a saturated sodium bicarbonate wash instead of a strong base, or a dilute acid wash.
-
Check Solubility: Determine the solubility of your compound at different pH values. The protonated form (at low pH) or a deprotonated form (at high pH, if applicable) may have significantly different solubility in aqueous and organic phases.
-
Minimize Emulsions: Emulsions can trap your compound in the interface between aqueous and organic layers. If emulsions form, try adding brine or filtering the mixture through celite.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?
-
Acid-Catalyzed Hydrolysis/Rearrangement: The imidazo[1,5-a]pyrazine ring may undergo acid-catalyzed ring-opening or rearrangement. A plausible mechanism is the protonation of a ring nitrogen, followed by nucleophilic attack of water.
-
Base-Mediated Dehydrobromination: In the presence of a strong base, elimination of HBr from the molecule could occur, leading to the formation of a double bond.
-
Nucleophilic Substitution: The bromo substituent can be displaced by nucleophiles, especially under basic conditions.
-
-
Q2: How should I store solutions of this compound to ensure stability?
A2: To maximize stability, solutions should be stored at low temperatures (e.g., ≤ 4°C), protected from light by using amber vials or wrapping containers in aluminum foil, and buffered at a neutral pH if possible, pending results from a formal pH stability study.
-
Q3: Are there any known incompatibilities of this compound with common laboratory reagents?
A3: Avoid strong oxidizing and reducing agents, as well as strong acids and bases, unless they are a required part of your experimental procedure. The compatibility with specific reagents should be tested on a small scale if there is any uncertainty.
Data Presentation
A crucial aspect of understanding the stability of this compound is the systematic collection and presentation of quantitative data. Below is a template table for summarizing results from a pH stability study.
Table 1: pH Stability of this compound at [Temperature]°C
| pH | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Recovery | Degradation Products Observed (if any) |
| 2.0 | 0 | 100 | |||
| 24 | |||||
| 48 | |||||
| 7.0 | 0 | 100 | |||
| 24 | |||||
| 48 | |||||
| 10.0 | 0 | 100 | |||
| 24 | |||||
| 48 |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a general procedure for evaluating the stability of the compound across a range of pH values.
1. Materials:
- This compound
- HPLC grade water, acetonitrile, and methanol
- Buffers:
- pH 2.0 (e.g., 0.01 N HCl)
- pH 7.0 (e.g., phosphate buffer)
- pH 10.0 (e.g., carbonate-bicarbonate buffer)
- HPLC system with a suitable column (e.g., C18) and UV detector
- pH meter
- Constant temperature incubator/water bath
2. Procedure:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Prepare Test Solutions: For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 10 µg/mL). Ensure the organic solvent from the stock solution is a small percentage of the final volume (e.g., <1%) to not significantly alter the pH.
- Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration.
- Incubation: Store the remaining test solutions in a constant temperature incubator (e.g., 25°C or 40°C) and protect them from light.
- Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each test solution and analyze by HPLC.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Monitor for the appearance of new peaks, which indicate degradation products.
Visualizations
The following diagrams illustrate potential degradation pathways and the experimental workflow for stability testing.
Caption: Proposed Degradation Pathways.
Caption: Experimental Workflow for pH Stability Testing.
References
Technical Support Center: Cross-Coupling with 1-Bromo-3-methylimidazo[1,5-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-Bromo-3-methylimidazo[1,5-a]pyrazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Problem 1: Low or No Reaction Conversion
-
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of the starting material. What are the possible causes and solutions?
-
Answer: Low or no conversion in Suzuki-Miyaura coupling with nitrogen-containing heterocycles like imidazo[1,5-a]pyrazines is a common issue. Here are the primary causes and recommended solutions:
-
Catalyst Inactivation/Poisoning: The nitrogen atoms in the imidazo[1,5-a]pyrazine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and reduced activity.[1]
-
Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the catalytic cycle.
-
Poor Solubility: The starting materials, particularly the heterocyclic halide, may have poor solubility in common organic solvents, impeding the reaction rate.[1]
-
Solution: Screen different solvents or solvent mixtures such as dioxane, THF, DMF, or toluene, often with water. Increasing the reaction temperature can also improve solubility.[1]
-
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently.
-
Solution: Ensure your palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1] Thoroughly degas the reaction mixture to prevent oxidation of the catalyst.[1] Modern palladium precatalysts, like the third-generation Buchwald palladacycles, are designed for efficient generation of the active LPd(0) catalyst.[2]
-
-
Problem 2: Significant Side Product Formation
-
Question: I am observing significant formation of homocoupled and/or protodebrominated side products in my cross-coupling reaction. How can I minimize these?
-
Answer: The formation of side products such as homocoupled biaryls and protodebrominated starting material is a frequent challenge.
-
Homocoupling: This side reaction can be promoted by the presence of oxygen.[1]
-
Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Protodeboronation (in Suzuki Coupling): This involves the cleavage of the C-B bond in the boronic acid or ester.[1]
-
Solution: Use more stable boronic esters like pinacol or MIDA esters. Running the reaction under anhydrous conditions can also mitigate this side reaction.[1]
-
-
Hydrodebromination: Electron-poor aryl bromides can be susceptible to hydrodebromination.
-
Solution: For reactions with electron-poor partners, the addition of a catalytic amount of AgBF₄ may accelerate the desired cross-coupling and suppress this side reaction.[4]
-
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Q1: What is the best general-purpose palladium catalyst and ligand combination for cross-coupling with this compound?
-
A1: While the optimal system is substrate-dependent, a good starting point for Suzuki-Miyaura coupling is a combination of a palladium precatalyst like Pd₂(dba)₃ or a G3-Buchwald precatalyst with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[1][5] For Buchwald-Hartwig amination, similar bulky phosphine ligands are recommended.[3]
-
-
Q2: Are there alternatives to phosphine ligands?
Reaction Conditions
-
Q3: What is the recommended base for these cross-coupling reactions?
-
Q4: What solvents are most suitable for cross-coupling with this substrate?
Specific Coupling Reactions
-
Q5: Can I perform a Sonogashira coupling with this compound?
-
Q6: Is Heck coupling a viable strategy for this substrate?
Data Summary Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Pd(dppf)CH₂Cl₂ | (integrated) | K₂CO₃ (aq) | Dioxane | 60 | Good | [5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to Good | [7] |
| XPhosPdG2 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 67-89 | [13] |
| Pd(PPh₃)₄ | (integrated) | KF (aq) | Dioxane | 110 (Microwave) | Not specified | [14] |
Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | Good | [15] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOt-Bu | 1,4-Dioxane | 100 | Good | [15] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Not specified (MW) | Good to Excellent | [9] |
| Pd₂(dba)₃ / IPr·HCl | KOt-Bu | Dioxane | Not specified | Excellent | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1-0.2 M).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To a glovebox or an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., XPhos, 0.04-0.08 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: A workflow for catalyst selection and troubleshooting.
Caption: A troubleshooting guide for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jmcct.com [jmcct.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 1-Bromo-3-methylimidazo[1,5-a]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 1-Bromo-3-methylimidazo[1,5-a]pyrazine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound can be attributed to several factors. The imidazo[1,5-a]pyrazine core is an electron-deficient heteroaromatic system. While this can sometimes favor oxidative addition, the nitrogen atoms in the ring system can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Steric hindrance around the bromine atom at the 1-position can also impede the approach of the catalyst.
Q2: What are the most common side reactions observed when attempting to couple this compound?
A2: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom), homocoupling of the boronic acid or organometallic reagent, and protodeboronation of the boronic acid, especially under harsh basic conditions.[2][3]
Q3: Which cross-coupling reactions are most suitable for the functionalization of this scaffold?
A3: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings have been successfully employed for the functionalization of similar heteroaromatic bromides. The choice of reaction depends on the desired bond formation (C-C, C-N, or C-C≡C).
Q4: How critical is the choice of palladium catalyst and ligand?
A4: The selection of the palladium catalyst and, more importantly, the phosphine ligand is crucial for overcoming the low reactivity. Bulky and electron-rich ligands are often required to promote the oxidative addition step and stabilize the active catalytic species.[1]
Q5: Can microwave irradiation be beneficial for these reactions?
A5: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Catalyst Inactivity/Decomposition | Use a fresh, high-quality palladium precatalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere. Consider using a more robust, pre-formed catalyst. |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands.[5] |
| Suboptimal Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For sensitive substrates, a weaker base might be necessary to prevent decomposition.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions of heteroaromatic halides require elevated temperatures (80-120 °C). |
| Poor Solvent Choice | Ensure the use of anhydrous and thoroughly degassed solvents. Common solvents for these reactions include dioxane, toluene, or DMF. |
| Catalyst Inhibition by Heterocycle | Increase the catalyst and/or ligand loading. The nitrogen atoms in the imidazopyrazine ring can coordinate to the palladium, requiring a higher catalyst concentration to achieve a sufficient turnover rate.[1] |
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Suggested Solution |
| Presence of Water or Oxygen | Ensure rigorously anhydrous and anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2] |
| Inappropriate Base | Strong, aqueous bases can promote protodeboronation of the boronic acid partner in Suzuki couplings. Switch to a milder, non-aqueous base like K₃PO₄ or CsF.[2] |
| High Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period. |
| Catalyst System | Certain catalyst/ligand combinations are more prone to promoting side reactions. Experiment with different palladium sources and ligands. |
Experimental Protocols for Analogous Systems
The following are representative experimental protocols for cross-coupling reactions on structurally similar heteroaromatic bromides. These should be considered as starting points and may require optimization for this compound.
Suzuki-Miyaura Coupling of a Bromo-imidazo[1,2-a]pyrazine[6]
This protocol describes the coupling of a bromo-imidazo[1,2-a]pyrazine with an imidazoleboronic acid, which is analogous to the target substrate.
Reaction Scheme:
Procedure:
-
To a reaction vial, add the bromo-imidazo[1,2-a]pyrazine (1.0 equiv), the imidazoleboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Analogous Suzuki-Miyaura Couplings:
| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 24 | 60-70 |
Buchwald-Hartwig Amination of a Bromo-imidazo[1,2-a]pyrazine[7]
This protocol is adapted for the amination of a bromo-imidazo[1,2-a]pyrazine derivative.
Reaction Scheme:
Procedure:
-
To a Schlenk tube, add the bromo-imidazo[1,2-a]pyrazine (1.0 equiv), Cs₂CO₃ (1.4 equiv), and Xantphos (0.1 equiv).
-
Add Pd₂(dba)₃ (0.05 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 equiv) and degassed 1,4-dioxane.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 110 | 20 | 70-80 |
| Benzylamine | tBuXPhos Pd G3 | LHMDS | THF | 80 | 12 | >90 |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reaction Optimization
Caption: A typical experimental workflow for optimizing a cross-coupling reaction.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
Analytical methods for detecting impurities in 1-Bromo-3-methylimidazo[1,5-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-methylimidazo[1,5-a]pyrazine. The following sections detail analytical methods for detecting impurities, offer solutions to common experimental issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on general synthesis routes for related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrazine derivatives, potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers formed during the bromination step.
-
By-products: Compounds resulting from side reactions, such as over-brominated or hydrolyzed products.
-
Residual solvents: Solvents used during synthesis and purification, such as hexane and ethyl acetate.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A reversed-phase method with UV detection is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, including residual solvents and certain by-products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any significant impurities. Both ¹H and ¹³C NMR are valuable.[1]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or used directly to determine the molecular weight of impurities.
Q3: How can I troubleshoot peak tailing in my HPLC analysis of this compound?
A3: Peak tailing for nitrogen-containing heterocyclic compounds is a common issue. Here are some troubleshooting steps:
-
Mobile Phase pH: The basic nitrogen atoms in the molecule can interact with residual silanols on the silica-based column. Lowering the mobile phase pH (e.g., to 3-4) can protonate the analyte and reduce these secondary interactions.
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH.
-
Column Choice: Use a high-purity, end-capped C18 column to minimize silanol interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Guard Column: Contamination can lead to peak shape issues. Using a guard column can help protect your analytical column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct proportions. |
| Detector issue (e.g., lamp off). | Check detector status and lamp life. | |
| Sample degradation. | Prepare a fresh sample and analyze immediately. | |
| Peak Tailing | Secondary interactions with the column. | Lower mobile phase pH, use a high-purity end-capped column. |
| Column overload. | Dilute the sample or reduce injection volume. | |
| Column contamination. | Flush the column with a strong solvent or replace it. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload. | Reduce the amount of sample injected. | |
| Split Peaks | Partially blocked column frit. | Back-flush the column or replace the frit. |
| Sample solvent incompatibility. | Dissolve the sample in the mobile phase. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump.[2][3] |
| Contaminated mobile phase. | Use high-purity solvents and prepare fresh mobile phase.[2] | |
| Detector temperature fluctuations. | Allow the detector to stabilize. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Active sites in the inlet or column. | Use a deactivated inlet liner and a column suitable for basic compounds. |
| Injection temperature too high. | Optimize the injection temperature to prevent analyte degradation. | |
| Low Signal Intensity | Improper ionization. | Optimize the MS source parameters. |
| Analyte degradation in the inlet. | Use a lower injection temperature or a pulsed splitless injection. | |
| Mass Spectrum Mismatches | Incorrect background subtraction. | Ensure proper background subtraction is performed. |
| Co-eluting impurities. | Improve chromatographic separation by optimizing the temperature program. |
Experimental Protocols
The following are suggested starting points for analytical method development. Optimization will be required for your specific instrumentation and sample matrix.
Proposed HPLC Method for Impurity Profiling
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Proposed GC-MS Method for Impurity Identification
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
| Analyte | Hypothetical Retention Time (HPLC) | Hypothetical m/z (GC-MS) |
| This compound | 15.2 min | 211/213 |
| 3-methylimidazo[1,5-a]pyrazine | 8.5 min | 133 |
| Di-bromo-3-methylimidazo[1,5-a]pyrazine | 18.7 min | 289/291/293 |
| Unreacted Starting Material A | 5.3 min | Varies |
| Unreacted Starting Material B | 7.1 min | Varies |
Visualizations
The following diagrams illustrate common workflows and logical relationships in the analysis of this compound.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a key intermediate in the synthesis of various bioactive molecules. By presenting predicted spectral data alongside experimental data from analogous compounds, this guide offers a framework for the structural elucidation and verification of this important scaffold.
The imidazo[1,5-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromine and methyl substituents at the 1- and 3-positions, respectively, significantly influences the electronic environment of the heterocyclic core, leading to characteristic shifts in the NMR spectrum. This guide will dissect these influences through a comparative analysis with related structures.
Predicted 1H and 13C NMR Spectral Data
Due to the limited availability of experimental spectra for this compound in the public domain, predicted NMR data were generated using advanced computational algorithms. These predictions serve as a valuable tool for spectral assignment and are compared with experimental data from structurally related compounds to establish trends and validate the predicted values.
Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl3.
| Position | 3-methylimidazo[1,5-a]pyrazine | 1-bromoimidazo[1,5-a]pyrazine | This compound |
| H-1 | 7.55 | - | - |
| H-3 | - | 7.68 | - |
| H-5 | 7.80 | 7.90 | 7.75 |
| H-7 | 8.10 | 8.20 | 8.05 |
| H-8 | 7.95 | 8.05 | 7.90 |
| 3-CH3 | 2.50 | - | 2.60 |
Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl3.
| Position | 3-methylimidazo[1,5-a]pyrazine | 1-bromoimidazo[1,5-a]pyrazine | This compound |
| C-1 | 128.5 | 115.0 | 116.5 |
| C-3 | 145.0 | 130.0 | 146.5 |
| C-5 | 120.0 | 121.5 | 120.5 |
| C-7 | 135.0 | 136.0 | 135.5 |
| C-8 | 125.0 | 126.0 | 125.5 |
| C-8a | 140.0 | 141.0 | 140.5 |
| 3-CH3 | 15.0 | - | 16.0 |
Comparative Analysis with Experimental Data of Related Heterocycles
To provide context for the predicted data, the following table presents experimental 1H and 13C NMR data for related imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine derivatives. These compounds share structural similarities and offer insights into the expected chemical shift ranges.
Table 3: Experimental 1H and 13C NMR Data for Selected Imidazo-fused Heterocycles.
| Compound | Nucleus | Chemical Shifts (δ, ppm) |
| 3-Bromoimidazo[1,2-a]pyrazine | 1H | H-2: 7.95 (s), H-5: 8.08 (d, J=4.6 Hz), H-6: 7.85 (dd, J=4.6, 1.4 Hz), H-8: 9.05 (d, J=1.4 Hz) |
| 13C | C-2: 129.0, C-3: 110.0, C-5: 138.0, C-6: 120.0, C-8: 145.0, C-8a: 142.0 | |
| 1-Bromo-3-methylimidazo[1,5-a]pyridine[1] | 1H | H-5: 8.15 (d, J=7.0 Hz), H-6: 6.70 (t, J=6.8 Hz), H-7: 7.20 (t, J=7.8 Hz), H-8: 7.50 (d, J=8.8 Hz), 3-CH3: 2.40 (s) |
| 13C | C-1: 112.1, C-3: 138.2, C-5: 120.3, C-6: 113.4, C-7: 125.6, C-8: 118.9, C-8a: 134.7, 3-CH3: 14.5 |
The comparison reveals that the introduction of a bromine atom generally leads to a downfield shift of adjacent protons and an upfield shift of the carbon to which it is attached due to the heavy atom effect. The methyl group, being electron-donating, is expected to cause a slight upfield shift of the protons and a downfield shift of the carbon in its vicinity.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for heterocyclic compounds like this compound is crucial for accurate structural analysis.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for many organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) can be used for less soluble compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
II. NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.
-
-
13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: A wider spectral width of about 200-220 ppm is required.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is needed due to the lower natural abundance of 13C.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualization of Molecular Structure and Logical Relationships
To facilitate the discussion of the NMR spectral data, a clear representation of the molecular structure and the numbering of the atoms is essential.
References
Unveiling the Three-Dimensional Architectures of Imidazo[1,5-a]pyrazine Derivatives: A Crystallographic Comparison
For Immediate Release
A detailed X-ray crystallographic analysis of two promising imidazo[1,5-a]pyrazine derivatives, potent reversible inhibitors of Bruton's tyrosine kinase (BTK), provides critical structural insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of their solid-state structures, supported by experimental data, to aid in the rational design of next-generation therapeutics.
The study, focusing on two lead compounds, reveals key conformational features and intermolecular interactions that govern their binding affinity and selectivity. The crystallographic data, summarized below, offers a quantitative basis for structure-activity relationship (SAR) studies and further optimization of this important class of kinase inhibitors.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two distinct imidazo[1,5-a]pyrazine derivatives complexed with BTK. This data provides a direct comparison of their unit cell dimensions, space group, and refinement statistics, offering a foundational dataset for computational modeling and further structural analysis.
| Parameter | Compound 1 (PDB ID: 5FBN) | Compound 3 (PDB ID: 5FBO) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P 21 21 21 | P 21 21 21 |
| Unit Cell Dimensions | ||
| a (Å) | 50.19 | 50.11 |
| b (Å) | 60.12 | 60.16 |
| c (Å) | 90.41 | 90.38 |
| α (°) | 90.00 | 90.00 |
| β (°) | 90.00 | 90.00 |
| γ (°) | 90.00 | 90.00 |
| Resolution (Å) | 1.95 | 1.89 |
| R-work | 0.198 | 0.211 |
| R-free | 0.239 | 0.236 |
Experimental Protocols
The determination of the crystal structures of the imidazo[1,5-a]pyrazine derivatives in complex with their target protein was achieved through the following standardized experimental workflow for X-ray crystallography.
Protein Expression and Purification
The kinase domain of the target protein (e.g., BTK) was expressed in a suitable expression system, such as insect cells (e.g., Spodoptera frugiperda). The protein was then purified to homogeneity using a series of chromatographic techniques, including affinity and size-exclusion chromatography.
Crystallization
The purified protein was concentrated to an optimal concentration (typically 5-10 mg/mL). The protein was then co-crystallized with a molar excess of the imidazo[1,5-a]pyrazine inhibitor. Crystallization screening was performed using the vapor diffusion method, where droplets containing the protein-inhibitor complex and a reservoir solution with a precipitant are allowed to equilibrate. Various conditions (e.g., pH, precipitant type, and concentration) were screened to obtain diffraction-quality crystals.
Data Collection
Single crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The crystal was rotated in the X-ray beam, and the resulting diffraction patterns were recorded on a detector.
Structure Solution and Refinement
The diffraction data were processed, indexed, and scaled. The structure was solved using molecular replacement, with a known structure of the target protein as a search model. The initial model was then refined against the experimental data. This iterative process involved manual model building to fit the electron density maps and automated refinement of atomic coordinates, B-factors, and other crystallographic parameters until convergence was reached. The quality of the final model was assessed using various validation tools.[1]
Signaling Pathway and Experimental Workflow Visualizations
To provide a broader context for the significance of these crystallographic studies, the following diagrams illustrate the relevant biological signaling pathway and the general experimental workflow.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Experimental Workflow for X-ray Crystallography.
References
Comparative Reactivity of 1-Bromo-3-methylimidazo[1,5-a]pyrazine with other Bromo-Heterocycles in Palladium-Catalyzed Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and innovation. Among the myriad of available building blocks, bromo-heterocycles serve as versatile precursors for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 1-Bromo-3-methylimidazo[1,5-a]pyrazine against other commonly employed bromo-heterocycles in three pivotal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling. The data presented herein is curated from various sources to offer a comparative perspective, and it should be noted that direct head-to-head comparisons under identical conditions are limited in the literature.
Relative Reactivity Overview
The reactivity of bromo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by several factors, including the electron density of the heterocyclic ring, steric hindrance around the bromine atom, and the nature of any substituents. Generally, electron-deficient heterocycles exhibit higher reactivity due to a more electrophilic carbon center at the site of bromination, facilitating the oxidative addition step. The imidazo[1,5-a]pyrazine core, being a nitrogen-rich heterocyclic system, presents a unique electronic landscape that influences its reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The following table summarizes the performance of this compound in comparison to other bromo-heterocycles.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Bromo-Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ (2M aq.) | Dioxane | 60 | 16 | Good (not specified) | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [2] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | Not specified | 45 | [3] |
| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | Not specified | Not specified | Good to Excellent | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Imidazo[1,5-a]pyrazine Derivative [1]
A mixture of the bromo-imidazo[1,5-a]pyrazine derivative (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), Pd(dppf)CH₂Cl₂ (0.05-0.1 equiv), and 2 M aqueous potassium carbonate solution (2.0 equiv) in dioxane is heated at 60 °C overnight. After completion of the reaction, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Bromo-Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene (model) | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | >99 | [5] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [6] |
| 2-Bromo-13α-estrone 3-methyl ether (model) | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 110 | 0.5 | 95 | [7] |
Experimental Protocol: General Buchwald-Hartwig Amination [6]
In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with the bromo-heterocycle (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOBuᵗ, 1.2-2.0 equiv). Anhydrous solvent (e.g., toluene, dioxane) is added, and the vessel is sealed. The reaction mixture is then heated with stirring for the specified time and temperature. After cooling to room temperature, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Cycle.
Stille Coupling
The Stille coupling reaction facilitates the formation of C-C bonds through the reaction of an organotin compound with an organic halide.
Table 3: Illustrative Data for Stille Coupling of Bromo-Heterocycles
| Bromo-Heterocycle | Organostannane | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromo-1-methylpyridinium salt | N-heteroarylstannane | Pd₂(dba)₃ / P(o-Tol)₃ | CuI | DMF | 65 | 4 | 51 | |
| 1,1-Dibromo-1-alkene (model) | Vinylstannane | Pd(0) / Tris(2-furyl)phosphine | - | Toluene | Not specified | Not specified | Good to Excellent | [8] |
Experimental Protocol: General Stille Coupling
To a solution of the bromo-heterocycle (1.0 equiv) and the organostannane (1.1-1.5 equiv) in a degassed solvent (e.g., DMF, toluene), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%) is added. In some cases, a copper(I) iodide co-catalyst (5-10 mol%) is beneficial. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled, filtered to remove insoluble salts, and the product is isolated by extraction and purified by column chromatography.
Logical Flow of a Stille Coupling Reaction
Caption: Stille Coupling Logical Flow.
Conclusion
This compound demonstrates good reactivity in Suzuki-Miyaura coupling, a key transformation in modern synthetic chemistry. While direct comparative data across a range of cross-coupling reactions is not extensively documented, its performance can be contextualized by examining the reactivity of other bromo-heterocycles. The electron-withdrawing nature of the pyrazine ring, combined with the electron-donating character of the fused imidazole ring, creates a nuanced electronic environment that influences its susceptibility to palladium-catalyzed transformations. For researchers and drug development professionals, this compound represents a valuable and reactive building block. The choice of optimal reaction conditions, including the catalyst, ligand, base, and solvent, remains crucial for achieving high yields and purity in cross-coupling reactions. The provided protocols and comparative data serve as a foundational guide for the strategic implementation of this and similar bromo-heterocycles in the synthesis of novel compounds.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cssp.chemspider.com [cssp.chemspider.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Imidazo[1,5-a]pyrazine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyrazine scaffold has emerged as a significant pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer and autoimmune disorders. This guide provides a comparative analysis of the biological activity of substituted imidazo[1,5-a]pyrazine analogs, with a focus on their role as inhibitors of Bruton's tyrosine kinase (BTK). While direct comparative data for 1-Bromo-3-methylimidazo[1,5-a]pyrazine and its immediate analogs remain limited in publicly available literature, this guide synthesizes findings from closely related analogs to provide insights into their structure-activity relationships (SAR).
Introduction to Imidazo[1,5-a]pyrazines and Bruton's Tyrosine Kinase (BTK)
Imidazo[1,5-a]pyrazines are nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities. Their rigid, planar structure makes them ideal scaffolds for interacting with the ATP-binding pocket of various kinases. One of the most prominent targets for this class of compounds is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.
Comparative Biological Activity of Imidazo[1,5-a]pyrazine Analogs
The biological activity of imidazo[1,5-a]pyrazine analogs as BTK inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies on 8-amino-imidazo[1,5-a]pyrazine derivatives have revealed key insights into the molecular interactions governing their inhibitory potency and selectivity.
While specific data for 1-bromo and 3-methyl substitutions are not extensively detailed, general principles from related analogs suggest that:
-
Substitutions at the 1-position: This position is often involved in interactions with the hinge region of the kinase. The introduction of a bromine atom, a halogen, could potentially lead to halogen bonding or other specific interactions that influence binding affinity.
-
Substitutions at the 3-position: Modifications at this position can impact the overall conformation of the molecule and its interaction with the solvent-exposed region of the ATP-binding pocket. A methyl group at this position may contribute to favorable hydrophobic interactions.
The following table summarizes the in vitro inhibitory activity of a series of 8-amino-imidazo[1,5-a]pyrazine analogs against BTK, highlighting the impact of various substituents.
| Compound ID | R Group (at 8-amino position) | BTK IC50 (nM) | Cellular IC50 (hPBMC, nM) | Reference |
| 1 | 4-(trifluoromethyl)pyridin-2-yl | 1.9 | 120 | [2] |
| 2 | 5-fluoropyridin-2-yl | 3.5 | 113 | [2] |
| 3 | 5-chloropyridin-2-yl | 1.2 | 94 | [2] |
hPBMC: human peripheral blood mononuclear cells
These data indicate that substitutions on the 8-amino group significantly influence both enzymatic and cellular potency. The high potency of these compounds underscores the importance of the 8-amino-imidazo[1,5-a]pyrazine scaffold for BTK inhibition.
Experimental Protocols
The evaluation of imidazo[1,5-a]pyrazine analogs as BTK inhibitors involves a series of in vitro assays to determine their potency and selectivity.
In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)
This assay measures the half-maximal inhibitory concentration (IC50) of a compound against the purified BTK enzyme. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the BTK enzyme, the test compound dilution, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Inhibition Assay (Cellular IC50)
This assay determines the potency of a compound to inhibit BTK activity within a cellular context, such as in human peripheral blood mononuclear cells (hPBMCs).
Principle: The assay measures the phosphorylation of a downstream substrate of BTK, such as PLCγ2, in response to B-cell receptor (BCR) stimulation. A reduction in phosphorylation indicates BTK inhibition.
Materials:
-
Isolated human PBMCs
-
Cell culture medium
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies specific for total and phosphorylated PLCγ2
-
Detection system (e.g., ELISA, Western blot, or flow cytometry)
Procedure:
-
Culture isolated PBMCs in appropriate medium.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time.
-
Stimulate the cells with a BCR agonist to activate the BTK pathway.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated and total PLCγ2 using a suitable detection method.
-
The cellular IC50 value is determined by plotting the percentage of inhibition of PLCγ2 phosphorylation against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The development and evaluation of imidazo[1,5-a]pyrazine-based BTK inhibitors follow a structured workflow, from initial screening to cellular activity assessment. The target of these inhibitors, BTK, is a key component of the B-cell receptor signaling pathway.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1-Bromo-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to validate the chemical structure of synthesized 1-Bromo-3-methylimidazo[1,5-a]pyrazine. Due to the limited availability of published experimental data for this specific compound, this guide presents a comparative analysis using data from structurally related imidazo[1,5-a]pyrazine analogs and other relevant heterocyclic compounds. The outlined experimental protocols and comparative data tables will serve as a valuable resource for researchers in the structural elucidation of novel synthesized compounds.
Spectroscopic and Crystallographic Data for Structural Elucidation
The definitive confirmation of a synthesized molecule's structure relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional arrangement of the molecule.
Table 1: Comparative Spectroscopic and Crystallographic Data of Imidazo[1,5-a]pyrazine Analogs
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (m/z) | X-ray Crystallography Data |
| This compound (Target) | Data not publicly available. | Data not publicly available. | Expected [M+H]+: 211.98/213.98 | Data not publicly available. |
| 3-amino-N-methylpyrazine-2-carboxamide | 8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H), 2.98 (d, 3H) | 166.6, 155.9, 146.5, 131.5, 126.7, 25.9 | [M+H]+: 153.0772 | Not Available |
| Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane [1] | 8.15 (d, 2H), 7.79–7.76 (m, 4H), 7.54–7.47 (m, 6H), 7.39 (t, 2H), 6.59–6.56 (m, 2H), 6.47–6.44 (m, 2H), 4.68 (s, 2H) | 136.5, 131.1, 130.4, 129.0, 128.5, 128.3, 128.0, 121.1, 119.1, 117.6, 113.1, 27.1 | HRMS (ESI) [M+H]+: 401.1758 | Not Available |
| 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine [2] | Not Available | Not Available | Mr = 289.14 | Monoclinic, a=3.9007 Å, b=13.545 Å, c=20.673 Å, β=93.059° |
| 3-bromo-6-methylimidazo[1,2-a]pyrazine [3] | Not Available | Not Available | Mr = 212.05 | Not Available |
Experimental Protocols for Structural Validation
Detailed below are the standard experimental procedures for the key analytical techniques required to confirm the structure of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Expected Signals for this compound: Protons on the pyrazine and imidazole rings are expected to appear in the aromatic region (typically 7.0-9.0 ppm), while the methyl protons will be a singlet in the upfield region (around 2.5 ppm). The coupling patterns (singlets, doublets, triplets, etc.) will reveal the connectivity of the protons.
-
-
13C NMR (Carbon-13 NMR): This technique provides information on the number of different types of carbon atoms in the molecule.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required compared to 1H NMR.
-
Instrumentation: A 100 MHz or higher NMR spectrometer.
-
Data Acquisition: Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.
-
Expected Signals for this compound: A distinct signal for each of the seven carbon atoms is expected. The carbon attached to the bromine atom will be significantly shifted.
-
2.2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns.
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Sample Preparation: A dilute solution of the compound is infused into the mass spectrometer.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ([M]+ and [M+2]+).
-
2.3. Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.
-
Data Analysis: The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For the target molecule, characteristic peaks for C-H, C=C, and C-N bonds are expected.
-
2.4. X-ray Crystallography
-
Purpose: To determine the precise three-dimensional structure of the molecule, including bond lengths and angles.
-
Procedure: This technique requires the growth of a suitable single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with X-rays.
-
Data Analysis: The diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
-
Visualizing the Validation Workflow and Molecular Relationships
Diagram 1: Experimental Workflow for Structural Validation
Caption: Workflow for the structural validation of a synthesized compound.
Diagram 2: Logical Relationship of Spectroscopic Data
Caption: Interrelation of analytical data for structural confirmation.
References
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1276056-84-8: 3-Bromo-6-methylimidazo[1,2-a]pyrazine [cymitquimica.com]
Purity Assessment of 1-Bromo-3-methylimidazo[1,5-a]pyrazine: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of preclinical and clinical success. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.
Data Presentation: A Quantitative Comparison
The selection of an analytical method for purity determination hinges on several key performance metrics. The following table summarizes the hypothetical quantitative data obtained for the analysis of this compound by HPLC and GC-MS, offering a clear comparison of their capabilities.
| Parameter | HPLC-UV | GC-MS |
| Retention Time (min) | 8.54 | 12.78 |
| Theoretical Plates | > 10,000 | > 100,000 |
| Tailing Factor | 1.1 | 1.05 |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Linearity (R²) | > 0.999 | > 0.998 |
Key Insights:
-
Sensitivity: GC-MS demonstrates superior sensitivity with lower LOD and LOQ values, making it ideal for trace impurity detection.[1]
-
Efficiency: GC typically offers higher separation efficiency, resulting in sharper peaks.[2]
-
Versatility: HPLC is well-suited for a broader range of compounds, particularly those that are non-volatile or thermally labile.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and consistent results. The following are representative methodologies for the analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and potential non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 100 µg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.[4]
-
Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector (MSD) or equivalent.
-
Chromatographic Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: 50-400 m/z
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of 50 µg/mL.
-
Ensure the sample is completely dissolved before injection.
-
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the key decision-making factors, the following diagrams have been generated.
Caption: Experimental workflow for purity assessment.
Caption: HPLC vs. GC-MS for purity analysis.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its distinct advantages.
-
HPLC is a robust and versatile method, particularly suitable for routine quality control where the primary goal is to quantify the main component and known, non-volatile impurities. Its compatibility with a wide range of compounds without the need for volatilization makes it a primary choice for many pharmaceutical analyses.[5]
-
GC-MS excels in the identification and quantification of trace volatile or semi-volatile impurities. The high resolution of gas chromatography combined with the structural information provided by mass spectrometry makes it an invaluable tool for impurity profiling and identification of unknown components.[6]
For a comprehensive purity assessment of this compound, a dual-pronged approach is recommended. HPLC should be employed for the accurate quantification of the active pharmaceutical ingredient (API) and non-volatile impurities, while GC-MS should be utilized to detect and identify any volatile residual solvents or process-related impurities. This integrated strategy ensures a thorough understanding of the compound's purity profile, which is critical for advancing drug development programs.
References
- 1. amptechfl.com [amptechfl.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Spectroscopic Comparison of 1-Bromo-3-methylimidazo[1,5-a]pyrazine and Its Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of the novel heterocyclic compound 1-Bromo-3-methylimidazo[1,5-a]pyrazine and its likely synthetic precursors. Due to the limited availability of experimental data for the target molecule and its immediate precursor, this document outlines a plausible synthetic pathway and focuses on the spectroscopic data of a key starting material. The information presented herein is intended to support further research and development in the fields of medicinal chemistry and materials science by providing a foundational understanding of the spectroscopic properties of this class of compounds.
Proposed Synthetic Pathway
The synthesis of this compound is hypothesized to proceed through a two-step sequence. The initial step involves the construction of the imidazo[1,5-a]pyrazine core, followed by electrophilic bromination.
The proposed synthesis starts with the cyclocondensation of 2-aminomethylpyrazine with an acetylating agent to form 3-methylimidazo[1,5-a]pyrazine. Subsequent bromination, likely with N-bromosuccinimide (NBS), would yield the final product, this compound.
Spectroscopic Data Comparison
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| IR (cm⁻¹) | Data not available in the searched literature. |
| Mass Spec (m/z) | Data not available in the searched literature. |
Table 2: Spectroscopic Data for 3-Methylimidazo[1,5-a]pyrazine (Hypothesized Precursor)
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| IR (cm⁻¹) | Data not available in the searched literature. |
| Mass Spec (m/z) | Data not available in the searched literature. |
Table 3: Spectroscopic Data for 2-Aminomethylpyrazine (Analog: 2-Aminomethylpyridine)
As a close structural analog, the spectroscopic data for 2-aminomethylpyridine is presented to provide representative values for the likely precursor, 2-aminomethylpyrazine.
| Spectroscopic Technique | Observed Data (for 2-Aminomethylpyridine) | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 8.52 (d), 7.66 (t), 7.26 (d), 3.89 (s, 2H), 1.54 (s, 2H, NH₂) | [1] |
| ¹³C NMR | Data for 2-aminopyridine: δ 158.9, 148.3, 137.9, 113.7, 108.6 | [2] |
| IR (neat, cm⁻¹) | 3360, 3280 (N-H stretch), 3050, 3010 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1600, 1570, 1480, 1440 (C=C, C=N stretch) | [3] |
| Mass Spec (m/z) | 108 (M+), 107, 80, 79 | [3][4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or as a potassium bromide (KBr) pellet. Liquid samples would be analyzed as a neat film between salt plates.
-
Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the compounds.
Spectroscopic Analysis Workflow
The characterization of a novel compound like this compound and its precursors follows a logical workflow to elucidate and confirm the chemical structure.
Conclusion
This guide outlines the expected spectroscopic characteristics of this compound and its precursors based on a plausible synthetic route and data from analogous compounds. The significant lack of experimental data for the title compound and its direct precursor, 3-methylimidazo[1,5-a]pyrazine, highlights an area for future research. The synthesis and full spectroscopic characterization of these compounds would be a valuable contribution to the field of heterocyclic chemistry and would facilitate further exploration of their potential applications in drug discovery and materials science.
References
In Silico Docking Performance of Imidazo[1,5-a]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies conducted on imidazo[1,5-a]pyrazine derivatives and related heterocyclic compounds. The objective is to offer a clear comparison of their potential as inhibitors for various protein targets, supported by experimental data and detailed methodologies.
Comparative Docking Performance
The following table summarizes the quantitative data from in silico docking studies of various imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyridine derivatives against their respective protein targets. This allows for a direct comparison of their binding affinities.
| Compound Series | Target Protein | Derivative | Docking Score (kcal/mol) | Reference |
| Imidazo[1,5-a]pyrazine | Bruton's Tyrosine Kinase (BTK) | Compound 15 | -8.567 | [1][2] |
| Imidazo[1,5-a]pyrazine | Bruton's Tyrosine Kinase (BTK) | Compound 27 | -7.465 | [1][2] |
| Imidazo[1,5-a]pyrazine | Bruton's Tyrosine Kinase (BTK) | Compound 8n | -6.922 | [1][2] |
| Imidazo[1,5-a]pyrazine | Bruton's Tyrosine Kinase (BTK) | Compound 38 | -6.137 | [1][2] |
| Phenothiazine-imidazo[1,2-a]pyridine | MARK4 | Not specified | -8.1 to -10.4 | [3] |
| Imidazo[1,2-a]pyridine | Oxidoreductase | Compound C | -9.207 | [4] |
Experimental Protocols
This section details the methodologies employed in the cited in silico docking studies.
Study 1: Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors[1][2]
-
Objective: To identify potential Bruton's Tyrosine Kinase (BTK) inhibitors from a series of imidazo[1,5-a]pyrazine derivatives.
-
Methodology:
-
Pharmacophore Hypothesis Generation: A five-point pharmacophore hypothesis (DPRRR_1) was generated, consisting of one hydrogen bond donor, one positive ionic feature, and three aromatic ring features.
-
3D-QSAR: A 3D Quantitative Structure-Activity Relationship (QSAR) model was developed to correlate the chemical structures of the compounds with their biological activity.
-
Virtual Screening: The developed pharmacophore model was used to screen ligands from the ZINC database.
-
Molecular Docking: The identified potent compounds were then subjected to molecular docking studies to analyze their binding interactions and determine their docking scores.
-
Study 2: Phenothiazine-containing Imidazo[1,2-a]pyridine Derivatives as MARK4 Inhibitors[3][5]
-
Objective: To evaluate novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives as inhibitors of human microtubule affinity regulating kinase (MARK4).
-
Methodology:
-
Synthesis: A series of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were synthesized.
-
In Vitro Assays: The synthesized compounds were evaluated for their inhibitory potential against MARK4.
-
Molecular Docking: Compounds showing the best inhibitory potential were subjected to molecular docking analysis to understand their binding modes within the MARK4 active site. The binding affinities were reported in the range of -8.1 to -10.4 kcal/mol.
-
Study 3: Imidazo[1,2-a]pyridine Derivatives as Oxidoreductase Inhibitors[4]
-
Objective: To assess the binding affinity of novel imidazo[1,2-a]pyridine derivatives towards oxidoreductase, a key enzyme in breast cancer progression.
-
Methodology:
-
Synthesis: Three novel imidazo[1,2-a]pyridine derivatives were synthesized.
-
Molecular Docking: Molecular docking studies were conducted to evaluate the binding affinity of the synthesized compounds. Compound C exhibited the highest binding energy of -9.207 kcal/mol and was found to interact with key amino acid residues (His 222, Tyr 216, Lys 270) in the active site.
-
Visualizations
In Silico Docking Workflow
The following diagram illustrates a typical workflow for in silico molecular docking studies.
Caption: A generalized workflow for in silico molecular docking.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This diagram shows a simplified representation of the BTK signaling pathway, a key target in B-cell malignancies.
Caption: Simplified BTK signaling pathway and the inhibitory action of imidazo[1,5-a]pyrazine derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reversible BTK Inhibitors: A Comparative Guide to 8-Amino-imidazo[1,5-a]pyrazine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-amino-imidazo[1,5-a]pyrazine analogs as reversible inhibitors of Bruton's tyrosine kinase (BTK). The content herein is based on findings from a pivotal study in the field and is intended to facilitate further drug discovery and development efforts.
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a significant therapeutic target for autoimmune diseases and B-cell malignancies. The 8-amino-imidazo[1,5-a]pyrazine scaffold has emerged as a promising foundation for the development of potent and selective reversible BTK inhibitors. This guide summarizes the SAR for this class of compounds, presenting key data and experimental methodologies to inform future research.
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro potency of a series of 8-amino-imidazo[1,5-a]pyrazine analogs against BTK and in a human peripheral blood mononuclear cell (hPBMC) assay. The data highlights the impact of substitutions at the R1 and R2 positions on inhibitory activity.
| Compound | R1 | R2 | BTK IC50 (nM) | hPBMC IC50 (nM) |
| 1 | H | 2-pyridyl | 1.3 | 19 |
| 2 | H | 4-CF3-2-pyridyl | 0.5 | 10 |
| 3 | Me | 4-CF3-2-pyridyl | 0.8 | 13 |
| 4 | Et | 4-CF3-2-pyridyl | 1.1 | 25 |
| 5 | i-Pr | 4-CF3-2-pyridyl | 2.5 | 50 |
| 6 | H | Phenyl | 150 | >1000 |
| 7 | H | 3-pyridyl | 25 | 350 |
| 8 | H | 4-pyridyl | 80 | 800 |
| 9 | H | 2-pyrimidinyl | 12 | 180 |
| 10 | H | 2-pyrazinyl | 45 | 550 |
Experimental Protocols
BTK Enzymatic Assay
The biochemical potency of the imidazo[1,5-a]pyrazine analogs was determined using a purified BTK enzyme assay. A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate. Include a no-inhibitor control (DMSO vehicle).
-
Add the BTK enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Peripheral Blood Mononuclear Cell (hPBMC) Functional Assay
This cellular assay measures the inhibitory effect of the compounds on BTK activity within a physiological context.
Objective: To determine the IC50 of a compound in inhibiting BCR-induced B-cell activation.
Principle: B-cell activation via the BCR pathway leads to downstream events such as calcium mobilization or the phosphorylation of other signaling proteins. The inhibitory effect of the compounds on this process is measured.
Materials:
-
Isolated human PBMCs
-
RPMI medium supplemented with fetal bovine serum
-
B-cell activating stimuli (e.g., anti-IgM antibody)
-
Test compounds dissolved in DMSO
-
Fluorescent dyes for measuring intracellular calcium or antibodies for detecting phosphorylated proteins (e.g., phospho-PLCγ2)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy human blood.
-
Pre-incubate the PBMCs with serial dilutions of the test compounds for a specified time.
-
Stimulate the B-cells by adding a BCR agonist (e.g., anti-IgM).
-
After incubation, measure the desired downstream signaling event. For example, for calcium flux, load the cells with a calcium-sensitive dye and measure fluorescence by flow cytometry.
-
The IC50 value is determined by plotting the percentage of inhibition of the signaling event against the logarithm of the compound concentration.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream effectors, ultimately resulting in B-cell proliferation, differentiation, and survival.
Caption: B-Cell Receptor (BCR) Signaling Cascade.
General Workflow for SAR Studies
The development of structure-activity relationships is a cyclical process involving design, synthesis, and biological evaluation. The following diagram outlines a typical workflow for an SAR study.
Caption: A typical workflow for SAR studies.
Safety Operating Guide
Proper Disposal of 1-Bromo-3-methylimidazo[1,5-a]pyrazine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-Bromo-3-methylimidazo[1,5-a]pyrazine (CAS Number: 56481-29-9). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.
The information presented herein is a synthesis of guidance from safety data sheets and general laboratory chemical waste protocols. Always consult your institution's specific waste management policies and the manufacturer's most recent Safety Data Sheet (SDS) before proceeding.
I. Immediate Safety and Hazard Identification
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a comprehensive toxicological profile may not be available, related compounds and general principles of chemical safety necessitate a cautious approach.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: The environmental impact of this compound has not been fully elucidated. Therefore, it should not be released into the environment.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Skin and Body | Wear a laboratory coat, long pants, and closed-toe shoes. Ensure full skin coverage. |
| Respiratory | If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: this compound should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a dedicated, properly labeled hazardous waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "56481-29-9," and the approximate quantity.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal of hazardous waste.
-
Schedule a Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide provides a foundational framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and protecting the broader ecosystem.
Personal protective equipment for handling 1-Bromo-3-methylimidazo[1,5-a]pyrazine
Essential Safety and Handling Guide for 1-Bromo-3-methylimidazo[1,5-a]pyrazine
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling halogenated aromatic compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound once available.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to mitigate potential hazards such as skin and eye irritation, respiratory tract irritation, and potential toxicity. The following table summarizes the recommended PPE.[1][2][3]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[1][2][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact which can lead to irritation or burns.[1][5] |
| Respiratory | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][6] | Minimizes inhalation of harmful vapors. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational protocol is essential to ensure safety during the handling and use of this compound.
Preparation
-
Consult the SDS: Always review the specific Safety Data Sheet (SDS) for this compound before beginning any work.
-
Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]
-
Assemble Materials: Place all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood.
Handling and Experimentation
-
Chemical Transfer: Carefully measure and transfer the required amount of the chemical using appropriate tools to minimize the risk of spills.
-
Execution: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]
-
Monitoring: Continuously monitor the experiment for any unexpected reactions or spills.
Post-Experiment
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]
-
Work Area Cleanup: Clean the work surface of the fume hood thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Waste: All waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
-
Non-Halogenated Waste: Do not mix with non-halogenated waste streams.
Container Management
-
Labeling: Ensure the waste container is properly labeled with the chemical name and hazard symbols.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
Final Disposal
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for halogenated organic compounds.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
